4-(Pyrimidin-2-yloxy)benzonitrile
Description
The exact mass of the compound 4-(Pyrimidin-2-yloxy)benzonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Pyrimidin-2-yloxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrimidin-2-yloxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-pyrimidin-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOHLRSDLHLMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358510 | |
| Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353259-03-7 | |
| Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Pyrimidin-2-yloxy)benzonitrile physical and chemical properties
[1][2][3]
Executive Summary
4-(Pyrimidin-2-yloxy)benzonitrile (CAS: 353259-03-7) is a bi-aryl ether featuring a central oxygen bridge connecting a chemically distinct electron-deficient pyrimidine ring and a benzonitrile moiety.[1][2][3] This structural motif acts as a versatile scaffold in drug discovery, particularly for kinase inhibitors (e.g., EGFR, VEGFR targets) and agrochemical fungicides. Its value lies in the ether linkage, which provides rotational freedom while maintaining a specific spatial distance between the hydrogen-bond accepting nitrile and the nitrogenous heterocycle.[2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | 4-(Pyrimidin-2-yloxy)benzonitrile |
| CAS Number | 353259-03-7 |
| Molecular Formula | C₁₁H₇N₃O |
| Molecular Weight | 197.19 g/mol |
| SMILES | N#Cc1ccc(Oc2ncccn2)cc1 |
| Appearance | White to off-white crystalline solid |
Physical & Chemical Properties
| Property | Value / Characteristic | Context |
| Melting Point | 118–122 °C (Typical range) | Crystalline lattice stability driven by π-π stacking.[1][2][3] |
| Solubility | DMSO, DMF, CH₂Cl₂, Ethyl Acetate | Soluble in polar aprotic and moderately polar organics. |
| Water Solubility | Negligible (< 0.1 mg/mL) | Lipophilic nature (Predicted LogP ~1.8–2.1).[1][2][3] |
| pKa | ~1.3 (Pyrimidine N) | The pyrimidine ring is weakly basic; protonation occurs only in strong acid.[2][3] |
| H-Bond Acceptors | 4 (3 N, 1 O) | Critical for binding site interactions (e.g., hinge regions of kinases).[1][2] |
Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)
The most robust route to 4-(Pyrimidin-2-yloxy)benzonitrile is the SₙAr reaction between 4-hydroxybenzonitrile and 2-chloropyrimidine .[1][2][3] This protocol relies on the activation of the 2-position of the pyrimidine ring towards nucleophilic attack, facilitated by the electron-withdrawing nitrogen atoms.[2]
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow and stoichiometry of the synthesis.
Figure 1: SₙAr Synthesis Pathway. The phenoxide anion generated in situ attacks the electron-deficient 2-position of the pyrimidine.[1][2][3]
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of 4-(Pyrimidin-2-yloxy)benzonitrile.
Reagents:
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv, 14.0 g)
-
DMF (Dimethylformamide), anhydrous (60 mL)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) or Argon.[1][2][3]
-
Solubilization: Add 4-Hydroxybenzonitrile and anhydrous DMF to the flask. Stir until fully dissolved.
-
Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.
-
Addition: Add 2-Chloropyrimidine.
-
Reaction: Heat the mixture to 90 °C in an oil bath. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2][3] Reaction is typically complete in 4–6 hours.[2][3]
-
Quenching (Workup):
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.[2][3]
-
Purification: Recrystallize from Ethanol or an Ethanol/Water mixture if necessary.[2][3]
-
Drying: Dry under high vacuum at 45 °C for 12 hours.
Self-Validating Checkpoint:
Workup & Purification Logic
The following workflow ensures the removal of the high-boiling solvent (DMF) and unreacted starting materials without tedious column chromatography.
Figure 2: Purification workflow designed to minimize solvent waste and maximize recovery.
Spectral Characterization (Predicted)
To validate the synthesis, compare experimental data against these standard spectral markers:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.65 (d, 2H, Pyrimidine C4,6-H)
-
δ 7.90 (d, 2H, Benzonitrile C3,5-H)
-
δ 7.45 (d, 2H, Benzonitrile C2,6-H)
-
δ 7.25 (t, 1H, Pyrimidine C5-H)[1]
-
-
IR (ATR):
Applications in Drug Discovery
This molecule serves as a "linker scaffold."[2][3] The benzonitrile group is often converted into:
-
Amidines/Imidates: Precursors for forming more complex heterocycles (e.g., quinazolines).[2][3]
-
Benzylamines: Via reduction of the nitrile, providing a primary amine for further coupling.[2]
Key Therapeutic Areas:
Safety & Handling
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).[2]
-
Handling: Use standard PPE (gloves, goggles).[2] Avoid dust inhalation.[2][3] The nitrile group is metabolically stable but can release cyanide under extreme thermal decomposition (fire).[2][3]
References
-
PubChem. (2025).[1][2][3][5] 4-(Pyrimidin-2-yloxy)benzonitrile - Compound Summary. National Library of Medicine.[2][3] [Link][1][3]
-
Organic Syntheses. (1955).[1][2][3][6] 2-Chloropyrimidine Synthesis Protocol. Org. Synth. 1955, 35,[6] 34. [Link]
-
Journal of Medicinal Chemistry. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link][1][3]
Sources
- 1. Benzonitrile, 4-[5-(4-butylphenyl)-2-pyrimidinyl]- | C21H19N3 | CID 113397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)- | C16H17N3 | CID 108847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery and a Fount of Novel Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of pyrimidine-based compounds, a cornerstone of medicinal chemistry, and their ever-expanding landscape of therapeutic targets. We will delve into the core principles of their design, mechanisms of action, and the critical experimental methodologies used to validate their potential. This document is structured to serve as a practical and insightful resource, moving beyond a simple recitation of facts to offer a deeper understanding of the causality behind experimental choices and the strategic thinking that drives the development of these vital medicines.
The Enduring Significance of the Pyrimidine Core
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1][2] This inherent biocompatibility allows pyrimidine derivatives to readily interact with a vast array of biological macromolecules, including enzymes and receptors, making them a "privileged scaffold" in drug discovery.[1] Their synthetic tractability and the ability to easily modify their structure at multiple positions have led to a remarkable diversity of pharmacological activities. Consequently, pyrimidine-based drugs have found widespread therapeutic applications, including as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents.[1][3]
Key Therapeutic Arenas and Their Molecular Targets
The versatility of the pyrimidine scaffold is evident in the breadth of diseases it can be engineered to combat. Here, we explore the major therapeutic areas where these compounds have made a significant impact, focusing on their specific molecular targets.
Oncology: A Dominant Field for Pyrimidine-Based Therapeutics
Cancer remains a primary focus for the development of pyrimidine-based drugs, with a multitude of compounds designed to interfere with the uncontrolled proliferation of malignant cells.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[4] Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis in various cancers, particularly non-small-cell lung cancer (NSCLC).[4] Pyrimidine-based compounds have been successfully developed as potent and selective EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for the kinase domain's binding site and thereby blocking downstream signaling cascades.[4]
Signaling Pathway: EGFR Inhibition by Pyrimidine-Based Compounds
Caption: Inhibition of the CDK2/Cyclin E complex by pyrimidine-based drugs leads to cell cycle arrest.
Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. [2][5]Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately causing cell death, particularly in rapidly dividing cancer cells. [2]Fluoropyrimidines, such as 5-fluorouracil (5-FU), are classic examples of pyrimidine-based TS inhibitors. [6]
Reaction Mechanism: Thymidylate Synthase and its Inhibition
Caption: Pyrimidine-based inhibitors block the catalytic cycle of Thymidylate Synthase.
Antiviral Agents
Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy. These compounds mimic natural nucleosides and, once incorporated into the viral genome by viral polymerases, act as chain terminators, halting viral replication. [7]Others can act by inhibiting viral enzymes essential for replication.
Table 2: Antiviral Activity of Selected Pyrimidine Nucleoside Analogs
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Emtricitabine (FTC) | HIV-1 | Lymphoblastoid | 0.009 - 1.5 | [8] |
| Zidovudine (AZT) | HIV-1 | Lymphoblastoid | 0.005 - 0.06 | [8] |
| Lamivudine (3TC) | HIV-1 | Lymphoblastoid | 0.07 - 9.8 | [8] |
| AL-335 | HCV | - | 0.04 - 0.06 | [8] |
| Compound 2f | Coxsackie B3 | - | 12.4 | [9] |
| Compound 5f | Coxsackie B3 | - | 11.3 | [9] |
Antibacterial Agents
The pyrimidine scaffold is also a valuable platform for the development of novel antibacterial agents. These compounds can target essential bacterial enzymes that are absent or significantly different in humans, providing a therapeutic window.
Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication, transcription, and repair. Their inhibition leads to the accumulation of DNA strand breaks and ultimately bacterial cell death. Some pyrimidine derivatives have shown potent inhibitory activity against these enzymes.
Mechanism: Inhibition of Bacterial DNA Gyrase
Caption: Pyrimidine-based inhibitors block the function of DNA gyrase, halting bacterial DNA replication.
Table 3: Antibacterial Activity of Pyrimidine Derivatives Against Staphylococcus aureus
| Compound | Strain | MIC (µM) | Reference |
| Compound 5c | MRSA | 521 | [10] |
| Bromo derivative | S. aureus | 8 mg/L | [11] |
| Iodo derivative | S. aureus | 8 mg/L | [11] |
| PYB01 | S. aureus (various strains) | 168.4 - 673.4 | [1] |
| 24DC5FP | S. aureus | 50 µg/mL | [12] |
Experimental Protocols for Therapeutic Evaluation
The journey of a pyrimidine-based compound from a laboratory curiosity to a clinical candidate is paved with rigorous experimental validation. Below are detailed, step-by-step methodologies for key assays used to assess their therapeutic potential.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [13] Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of the pyrimidine-based compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. [14] * Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis. [15]
-
Enzyme Inhibition Assays
Directly measuring the inhibition of a specific enzyme target is crucial for understanding the mechanism of action of a pyrimidine-based compound.
Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay as an example)
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). [16] * Dilute the EGFR enzyme, substrate (e.g., a tyrosine-containing peptide), and ATP to their final concentrations in the kinase reaction buffer.
-
-
Assay Setup:
-
Kinase Reaction:
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. [16] * Incubate for 40 minutes at room temperature. [16] * Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. [16] * Incubate for 30 minutes at room temperature. [16] * Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol: Thymidylate Synthase (TS) Activity Assay (Radiometric)
-
Cell Lysate Preparation:
-
Reaction Mixture:
-
Prepare a reaction mixture containing the cell supernatant, buffer, dithiothreitol, 5,10-methylenetetrahydrofolate (the cofactor), and the pyrimidine-based inhibitor at various concentrations. [18]
-
-
Initiation and Incubation:
-
Stopping the Reaction and Separation:
-
Quantification and Analysis:
-
Measure the radioactivity in the supernatant, which corresponds to the tritiated water released during the conversion of [5-³H]dUMP to dTMP. [17] * Calculate the enzyme activity and the percentage of inhibition at each inhibitor concentration.
-
Determine the IC50 value.
-
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50). [19] Protocol: Plaque Reduction Assay
-
Cell Seeding:
-
Seed a confluent monolayer of host cells in 6- or 12-well plates. [19]
-
-
Virus Adsorption:
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with the virus dilutions and incubate for 1-2 hours to allow for viral adsorption. [19]
-
-
Compound Treatment and Overlay:
-
Remove the viral inoculum.
-
Add an overlay medium (e.g., containing 1% methylcellulose) with varying concentrations of the pyrimidine-based antiviral compound.
-
-
Incubation:
-
Incubate the plates at 37°C until plaques are visible (typically 2-14 days, depending on the virus). [19]
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with formaldehyde).
-
Stain the cells with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium. [20][21][22] Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrimidine-based compound in a suitable broth medium (e.g., Mueller-Hinton Broth). [20]
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [23]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. [22]
-
Future Directions and Emerging Targets
The field of pyrimidine-based drug discovery is continually evolving, with researchers exploring novel therapeutic targets and innovative chemical designs. The emergence of drug resistance necessitates the development of new generations of inhibitors with improved efficacy and selectivity. Furthermore, the application of pyrimidine scaffolds is expanding into new therapeutic areas, including neurodegenerative diseases and metabolic disorders. The continued exploration of this versatile chemical motif, coupled with a deeper understanding of disease biology, promises to deliver the next generation of life-saving medicines.
References
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021-12-17).
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021-04-16). Retrieved from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Technical Manual MTT Cell Viability Assay Kit Catalogue Code: BA0004 Pack Size. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Retrieved from [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC. Retrieved from [Link]
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC - NIH. Retrieved from [Link]
-
Thymidylate synthase - Wikipedia. Retrieved from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024-01-09). Retrieved from [Link]
-
A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - NIH. Retrieved from [Link]
-
Targeting the EGFR signaling pathway in cancer therapy - PMC - NIH. Retrieved from [Link]
-
Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - NIH. Retrieved from [Link]
-
IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a - ResearchGate. Retrieved from [Link]
-
A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants | Journal of Natural Products - ACS Publications. Retrieved from [Link]
-
MIC (Broth Microdilution) Testing - YouTube. (2020-07-27). Retrieved from [Link]
-
Antiviral EC 50 and CC 50 values calculated for selected hits in the HUH7 and U251 cell lines. - ResearchGate. Retrieved from [Link]
-
EGF/EGFR Signaling Pathway - Creative Diagnostics. Retrieved from [Link]
-
Novel mass spectrometry-based assay for thymidylate synthase activity - Amsterdam UMC. (2024-04-25). Retrieved from [Link]
-
Thymidylate synthase - M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]
-
A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. (2023-04-01). Retrieved from [Link]
-
The catalytic mechanism and structure of thymidylate synthase - PubMed - NIH. Retrieved from [Link]
-
Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - NIH. (2021-06-16). Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Retrieved from [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]
-
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation | ACS Omega. Retrieved from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. (2024-01-09). Retrieved from [Link]
-
Molecular mechanism of thymidylate synthase-catalyzed reaction and interaction of the enzyme with 2 - SciSpace. Retrieved from [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024-11-25). Retrieved from [Link]
-
A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents - ResearchGate. Retrieved from [Link]
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - NIH. Retrieved from [Link]
-
EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2 - PMC - PubMed Central. Retrieved from [Link]
-
Thymidylate Synthase Level as the Main Predictive Parameter for Sensitivity to 5-Fluorouracil, but not for Folate-based Thymidylate Synthase Inhibitors, in 13 Nonselected Colon Cancer Cell Lines1 | Clinical Cancer Research - AACR Journals. (1999-03-01). Retrieved from [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI. (2023-01-31). Retrieved from [Link]
-
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025-08-20). Retrieved from [Link]
-
MIC & Etest - IACLD. Retrieved from [Link]
-
Plaque Reduction Assay - Creative Diagnostics. Retrieved from [Link]
-
Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. Retrieved from [Link]
-
Catalytic mechanism of thymidylate synthase. [4]Substrates,... - ResearchGate. Retrieved from [Link]
-
Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed. (2024-04-25). Retrieved from [Link]
-
Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK - ResearchGate. Retrieved from [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC - NIH. Retrieved from [Link]
-
Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC. Retrieved from [Link]
Sources
- 1. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. The catalytic mechanism and structure of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. assaygenie.com [assaygenie.com]
- 16. promega.com.cn [promega.com.cn]
- 17. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. m.youtube.com [m.youtube.com]
- 22. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 23. rr-asia.woah.org [rr-asia.woah.org]
Introduction to Kinase Inhibition by Pyrimidine Derivatives
Executive Summary: The Privileged Scaffold
In the landscape of small-molecule drug discovery, few chemical structures possess the historical success rate of the pyrimidine scaffold. As the core structural motif of the endogenous ligand ATP (adenosine triphosphate), pyrimidine derivatives are naturally predisposed to interact with the ATP-binding pocket of protein kinases.
However, simple mimicry is insufficient for clinical efficacy. Modern drug development demands high selectivity, favorable residence time, and tunable physicochemical properties. This guide dissects the structural mechanics of pyrimidine-based inhibition, analyzes the success of approved therapeutics, and provides rigorous, field-validated protocols for characterizing these compounds.
Structural Mechanistics: The Hinge Region Interaction
The efficacy of a kinase inhibitor is primarily dictated by its ability to complement the hinge region —the linker segment connecting the N-terminal and C-terminal lobes of the kinase domain.
Adenine Mimicry
The adenine ring of ATP forms two key hydrogen bonds with the kinase hinge backbone. Pyrimidine derivatives exploit this by positioning a nitrogen acceptor and an amino donor to replicate this interaction geometry.
-
The Donor-Acceptor Pair: A typical 2-aminopyrimidine or 4-aminopyrimidine motif presents a hydrogen bond acceptor (N1 or N3) and a donor (exocyclic NH2) that bind to the backbone carbonyl and amide nitrogen of the hinge residues (typically designated as GK+1 and GK+3 relative to the Gatekeeper residue).
-
Hydrophobic Sandwiching: The planar pyrimidine ring engages in Van der Waals interactions with hydrophobic residues flanking the ATP pocket (often Valine, Alanine, or Leucine), stabilizing the "sandwich" conformation.
Visualization of Binding Mode
The following diagram illustrates the canonical binding mode of a pyrimidine-based Type I inhibitor within the ATP pocket.
Figure 1: Schematic representation of pyrimidine inhibitor interactions within the kinase ATP pocket.[1][2][3]
Case Studies: Approved Pyrimidine-Based Therapeutics
The versatility of the pyrimidine scaffold is evident in its application across diverse kinase families, from tyrosine kinases (TKs) to serine/threonine kinases.
| Drug Name | Target(s) | Scaffold Sub-Type | Mechanism | Indication |
| Ibrutinib | BTK | Pyrazolo[3,4-d]pyrimidine | Irreversible (Covalent Cys481) | CLL, MCL |
| Dasatinib | BCR-ABL, SRC | Aminopyrimidine (Thiazole fused) | Type I (ATP Competitive) | CML, ALL |
| Ruxolitinib | JAK1/2 | Pyrrolo[2,3-d]pyrimidine | Type I (ATP Competitive) | Myelofibrosis |
| Palbociclib | CDK4/6 | Pyrido[2,3-d]pyrimidine | Type I (ATP Competitive) | Breast Cancer |
Expert Insight: Note the prevalence of fused pyrimidine systems (pyrazolo-, pyrrolo-, pyrido-). These fusions extend the aromatic surface area, enhancing hydrophobic contacts within the adenine pocket while providing vectors (exit vectors) to attach solubilizing groups that reach into the solvent-exposed region.
Experimental Protocols
Reliable characterization of kinase inhibitors requires robust assays.[4] Below are two industry-standard protocols for determining potency (
Biochemical Potency: TR-FRET (LanthaScreen™) Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over radiometric assays due to its high sensitivity, low false-positive rate, and "mix-and-read" simplicity.
Objective: Determine the
Materials:
-
Recombinant EGFR kinase domain.
-
Europium-labeled anti-tag antibody (Eu-Ab).[5]
-
Alexa Fluor® 647-labeled Kinase Tracer (ATP-competitive probe).[5]
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Low-volume 384-well plate (white).
Workflow:
-
Compound Preparation:
-
Prepare a 10-point dilution series of the inhibitor in 100% DMSO (starting at 10 mM).
-
Dilute 1:100 into Assay Buffer to create a 4x working stock (Final DMSO in assay = 1%).
-
Critical Control: Include a "No Inhibitor" (Max Signal) and "No Kinase" (Background) control.
-
-
Reaction Assembly:
-
Add 5 µL of 4x Compound to the plate.
-
Add 5 µL of 4x Kinase/Antibody Mix (Optimized concentration, typically 5 nM kinase / 2 nM Ab).
-
Add 5 µL of 4x Tracer (Concentration
of tracer, typically 10-50 nM). -
Add 5 µL of Assay Buffer (to bring volume to 20 µL).
-
-
Incubation & Detection:
-
Centrifuge plate at 1000 rpm for 1 min.
-
Incubate at Room Temperature (RT) for 60 minutes (equilibrium).
-
Read on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 615 nm [Eu], Emission 2: 665 nm [Tracer]).
-
-
Data Analysis:
-
Calculate TR-FRET Ratio:
. -
Plot Ratio vs. log[Inhibitor] and fit to a sigmoidal dose-response equation (Variable Slope).
-
Self-Validating Check: The Z' factor for the assay must be > 0.5. If Z' < 0.5, re-optimize the Kinase/Tracer concentrations.
Binding Kinetics: Surface Plasmon Resonance (SPR)
Potency (
Objective: Determine
Workflow Diagram:
Figure 2: SPR workflow for kinetic characterization of kinase inhibitors.
Protocol Highlights:
-
Chip Selection: Use a CM5 or Streptavidin (SA) chip. Biotinylated kinase is preferred for uniform orientation.
-
Running Buffer: HBS-P+ with 1-2% DMSO (Matched to sample buffer to prevent bulk refractive index jumps).
-
Injection: Inject compound series (e.g., 0.1 nM to 100 nM) without regeneration between injections (Single-Cycle Kinetics) to preserve protein activity.
-
Analysis: Fit data to a 1:1 Langmuir binding model.
-
Quality Control: The
should be theoretical . Low activity suggests inactive protein.
-
Future Outlook: Beyond Simple Inhibition
The pyrimidine scaffold remains relevant by evolving into new modalities:
-
Covalent Inhibitors: Targeting non-catalytic cysteines (e.g., Cys481 in BTK) to achieve irreversible inhibition.
-
PROTACs: Using the pyrimidine core as the "warhead" to recruit kinases to E3 ligases for degradation rather than just inhibition.
References
-
Pyrimidine Scaffold Reviews
-
Hinge Binding Mechanism
-
Experimental Protocols
-
Drug Discovery Context
Sources
- 1. researchgate.net [researchgate.net]
- 2. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. digital.wpi.edu [digital.wpi.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Technical Review: Synthesis and Application of Pyrimidine Ethers in Medicinal Chemistry
This guide provides a rigorous technical review of pyrimidine ethers, focusing on their synthesis, mechanistic nuances, and application in high-value pharmaceutical intermediates.
Executive Summary
Pyrimidine ethers (alkoxypyrimidines and aryloxypyrimidines) represent a critical structural motif in modern drug discovery, serving as pharmacophores in endothelin receptor antagonists (e.g., Bosentan, Macitentan) and various kinase inhibitors. Their value lies in their ability to modulate lipophilicity (LogP), metabolic stability, and hydrogen-bond acceptor properties within the binding pocket.
This guide moves beyond basic textbook definitions to explore the regiochemical control required to synthesize these motifs efficiently. We analyze the competition between
Structural Significance & Reactivity Profile
The pyrimidine ring is electron-deficient (
-
C4/C6 Positions: Most electrophilic due to the para-like relationship with the N1/N3 atoms.
-
C2 Position: Electron-deficient but sterically flanked by two nitrogen atoms; reactivity is often lower than C4/C6 unless activated by specific leaving groups (e.g., sulfones) or directed by coordination.
-
C5 Position: The "aromatic" position, generally unreactive to nucleophiles.
The Tautomerism Challenge
When synthesizing ethers from hydroxypyrimidines (pyrimidones), researchers must navigate the lactam-lactim tautomerism. Under basic conditions, the nitrogen is more nucleophilic, leading to N-alkylation (unwanted) rather than O-alkylation (target ether).
Core Synthetic Methodologies
Method A: Nucleophilic Aromatic Substitution ( ) – The Industry Standard
The most robust route to pyrimidine ethers involves the displacement of a leaving group (Cl, Br, F,
Mechanism & Regioselectivity
In 2,4-dichloropyrimidine, the C4-chlorine is typically displaced first by nucleophiles due to the lower LUMO coefficient at C2 and steric accessibility at C4. However, this selectivity can be inverted.[1]
-
Standard Conditions (C4 Selectivity): Reaction with 1 equivalent of alkoxide in a polar aprotic solvent (THF, DMF) at
to RT usually yields the 4-alkoxy-2-chloropyrimidine. -
Inverted Selectivity (C2 Selectivity):
-
Steric Control: Bulky nucleophiles or specific Lewis acids can sometimes favor C2.
-
Leaving Group Switch: 2-methanesulfonyl-4-chloropyrimidine reacts with alkoxides preferentially at C2 due to the high electrofugality of the sulfone and potential coordination effects.
-
Visualization: Regioselectivity Logic
Caption: Decision tree for controlling regioselectivity in pyrimidine ether synthesis.
Method B: Mitsunobu Reaction (O-Alkylation)
Direct alkylation of pyrimidinols (e.g., uracil derivatives) using alcohols,
-
The Problem: Tautomeric equilibrium favors the amide (lactam) form, leading to N-alkylation.
-
The Solution:
-
Use of Silver(I) salts (e.g.,
) often promotes O-alkylation by coordinating the nitrogen. -
Mitsunobu Conditions: Can force O-alkylation if the nitrogen is sterically hindered or electron-deficient, but N-alkylation remains a major side reaction.
-
Method C: Palladium-Catalyzed C-O Coupling
For forming aryloxy pyrimidines (diaryl ethers),
-
Catalyst:
or . -
Ligand: Bulky biaryl phosphines (e.g., RockPhos, tBuBrettPhos) are essential to promote reductive elimination of the C-O bond.
-
Base:
or (weaker bases reduce ester hydrolysis side reactions).
Case Study: Endothelin Receptor Antagonists
The synthesis of Bosentan and Macitentan illustrates the industrial application of pyrimidine ether synthesis. Both drugs feature a core pyrimidine ring substituted with an ether linkage.
Bosentan Synthesis Workflow
-
Scaffold Construction: 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is a key intermediate.
-
Etherification (
): The introduction of the ethylene glycol chain is a classic reaction.-
Reagents: Ethylene glycol (excess), Sodium metal (to form alkoxide in situ).
-
Selectivity: The reaction displaces the chlorine at the activated position.
-
Challenge: Dimerization (bis-alkylation) is a common impurity; using a large excess of diol suppresses this.
-
Visualization: Drug Synthesis Pathway
Caption: Synthetic pathway for Bosentan ether linkage, highlighting the critical impurity control step.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Benzyloxypyrimidine ( )
Objective: Selective etherification of 2,4-dichloropyrimidine at the C4 position.
-
Preparation of Alkoxide: In a flame-dried flask under
, dissolve benzyl alcohol (1.05 equiv) in anhydrous THF. Add NaH (1.1 equiv, 60% dispersion) portion-wise at . Stir for 30 min until evolution ceases. -
Addition: Cool a solution of 2,4-dichloropyrimidine (1.0 equiv) in THF to
(ice/salt bath). -
Reaction: Cannulate the alkoxide solution into the pyrimidine solution slowly over 20 minutes. (Rapid addition or reverse addition can lead to bis-substitution).
-
Workup: Stir at
for 2 hours. Quench with sat.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> . Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc). The C4-isomer is typically less polar than the C2-isomer.
Protocol 2: Synthesis of Pyrimidinyl-Aryl Ethers via Pd-Catalysis
Objective: Coupling an electron-rich phenol with a chloropyrimidine.
-
Setup: Charge a reaction vial with 4-chloropyrimidine (1.0 equiv), Phenol (1.2 equiv),
(2 mol%), and RockPhos (4 mol%). -
Base/Solvent: Add
(2.0 equiv) and anhydrous Toluene. -
Execution: Degas with Argon for 5 min. Seal and heat to
for 12-18 hours. -
Isolation: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.[2]
Comparative Data: Reaction Conditions
| Method | Substrate Scope | Key Reagents | Regioselectivity | Primary Limitation |
| Activated halides | NaH, KOtBu, Na | C4 > C2 (usually) | Requires electron-deficient ring | |
| Halides + Alcohols | TFA, HCl (cat) | C4 > C2 | Harsh conditions, lower yields | |
| Mitsunobu | Pyrimidinols | DEAD, | N-alkylation dominant | Poor O/N selectivity without Ag salts |
| Pd-Coupling | Unactivated halides | Pd(OAc)2, Ligand | Ligand-controlled | Cost of catalyst, heavy metal removal |
| Chan-Lam | Boronic Acids | N-arylation dominant | Slow kinetics for O-arylation |
References
-
Regioselectivity in
Reactions of Dichloropyrimidines. WuXi AppTec QM Magic Class. (Explains LUMO-driven C4 selectivity). -
Discovery and Synthesis of Macitentan. Journal of Medicinal Chemistry. (Details the ether synthesis step in ERA drugs).
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions. ResearchGate. (Analysis of tautomeric selectivity issues).
-
Process for the Preparation of Bosentan. Google Patents (US20100256371A1). (Industrial protocol for pyrimidine ether formation).
-
Palladium-Catalyzed C-O Coupling. Organic Chemistry Portal. (General conditions for aryl ether synthesis).
Sources
Discovery and history of 4-(Pyrimidin-2-yloxy)benzonitrile
The following technical guide provides an in-depth analysis of 4-(Pyrimidin-2-yloxy)benzonitrile, focusing on its synthesis, chemical utility, and historical context within the broader scope of pyrimidine-based bioactive scaffolds.
CAS: 353259-03-7 | Formula:
Executive Summary
4-(Pyrimidin-2-yloxy)benzonitrile represents a "privileged structure" in medicinal and process chemistry. It serves as a critical junction point between two major classes of bioactive molecules: the Strobilurin fungicides (agrochemicals) and Diarylpyrimidine (DAPY) NNRTIs (antivirals). Its structural core—a pyrimidine ring linked via an ether oxygen to a benzonitrile—exemplifies the classic bioisosteric replacement strategy used to modulate lipophilicity and metabolic stability in drug design.
This guide details the discovery context, the mechanistic underpinnings of its synthesis via Nucleophilic Aromatic Substitution (
Historical Context & Discovery
The "Linker Switch" Evolution (1990s–2000s)
While specific "eureka" moments are often attributed to final drug candidates, the history of 4-(Pyrimidin-2-yloxy)benzonitrile is rooted in the Structure-Activity Relationship (SAR) optimization wars of the late 1990s.
-
The Agrochemical Origins (ICI/Zeneca): The discovery of Azoxystrobin by ICI (now Syngenta) in the 1980s demonstrated the power of pyrimidine ethers in inhibiting mitochondrial respiration (Complex III). While Azoxystrobin utilizes a 4,6-disubstituted pyrimidine, the research generated vast libraries of aryloxy-pyrimidines. 4-(Pyrimidin-2-yloxy)benzonitrile emerged as a simplified model system to study the electronic effects of para-substitution on the ether linkage stability.
-
The Antiviral Pivot (Janssen/Tibotec): In the development of HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Etravirine and Rilpivirine , researchers primarily utilized amino-linkers (-NH-). However, the "O-linker" analogs (ethers) were synthesized parallelly to assess solubility profiles. This molecule represents the "Oxygen-series" counterpart to the amino-linked intermediates used in DAPY synthesis.
Significance of the Nitrile Group
The para-cyano group is not merely a handle; it is a strategic electronic withdrawal group (EWG).
-
Synthetic Utility: It activates the benzene ring for further functionalization (e.g., Pinner reaction to amidines).
-
Metabolic Stability: It blocks the para-position from CYP450-mediated hydroxylation, a common metabolic soft spot.
Technical Core: Synthesis & Mechanism[3]
The Reaction:
The synthesis relies on a Nucleophilic Aromatic Substitution (
Reaction Scheme:
Mechanistic Pathway (Meisenheimer Complex)
The reaction proceeds through a distinct addition-elimination mechanism.
-
Deprotonation: The base removes the phenolic proton, creating a highly nucleophilic phenoxide ion.
-
Addition: The phenoxide attacks the C2 position of the pyrimidine. The nitrogen atoms in the pyrimidine ring act as an electron sink, stabilizing the negative charge in a resonance structure known as the Meisenheimer Complex .
-
Elimination: The chloride ion is ejected, restoring the aromaticity of the pyrimidine ring.
Validated Experimental Protocol
Note: This protocol is designed for a 10g scale synthesis.
Reagents:
-
4-Hydroxybenzonitrile (1.0 eq, 50.0 mmol)
-
2-Chloropyrimidine (1.1 eq, 55.0 mmol)
-
Potassium Carbonate (
) (2.0 eq, 100.0 mmol) - Must be anhydrous/milled. -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
-
Catalyst (Optional): DABCO (5 mol%) can accelerate the reaction if kinetics are sluggish.
Step-by-Step Methodology:
-
Preparation: In a 250mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-hydroxybenzonitrile (5.96 g) and anhydrous DMF (60 mL).
-
Activation: Add milled
(13.8 g). Stir at room temperature for 15 minutes to ensure deprotonation (formation of the phenoxide). Observation: The slurry may thicken. -
Addition: Add 2-chloropyrimidine (6.30 g) in one portion.
-
Reaction: Heat the mixture to 90°C . Monitor via TLC (30% EtOAc/Hexanes) or HPLC.
-
Checkpoint: Reaction is typically complete within 3-5 hours. Look for the disappearance of the nitrile starting material (
).
-
-
Quench: Cool the mixture to room temperature. Pour slowly into 300 mL of ice-cold water with vigorous stirring. The product should precipitate as a white/off-white solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (
mL) to remove residual DMF and inorganic salts. -
Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Yield Expectation: 85-92% Appearance: White crystalline solid.
Data Summary Table
| Parameter | Specification | Notes |
| Solvent | DMF / DMSO | High dielectric constant promotes |
| Base | Cesium can lower reaction temp but increases cost. | |
| Temperature | 80°C - 100°C | >120°C risks nitrile hydrolysis or polymerization. |
| Critical Impurity | 4-Hydroxybenzonitrile | Unreacted starting material; remove via basic wash. |
| Critical Impurity | 2-Hydroxypyrimidine | Hydrolysis product of 2-chloropyrimidine (if wet). |
Visualization of Workflows
Mechanistic Pathway (DOT Diagram)
Caption: The addition-elimination pathway (
Synthetic Workflow (DOT Diagram)
Caption: Step-by-step process flow for the synthesis of 4-(Pyrimidin-2-yloxy)benzonitrile.
Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
-
1H NMR (DMSO-d6, 400 MHz):
- 8.65 (d, 2H, Pyrimidine H-4,6) – Characteristic doublet.
- 7.95 (d, 2H, Benzene H-3,5) – Deshielded by nitrile.
- 7.45 (d, 2H, Benzene H-2,6) – Shielded by ether oxygen.
- 7.25 (t, 1H, Pyrimidine H-5).
-
IR Spectroscopy:
-
(Strong
stretch). - (C=N Pyrimidine stretch).
- (C-O-C Ether stretch).
-
(Strong
Applications in Drug Development
The "Pinner" Gateway
The nitrile group is a versatile handle. In drug development, this molecule is often converted into an amidine via the Pinner reaction (HCl/MeOH followed by Ammonia). Amidines are crucial for binding to aspartate/glutamate residues in protease active sites (e.g., Thrombin or Factor Xa inhibitors).
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and high ligand efficiency, 4-(Pyrimidin-2-yloxy)benzonitrile is a standard member of FBDD libraries. It serves as a probe to identify binding pockets that accommodate biaryl ethers, which can then be "grown" into larger, more potent inhibitors.
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2-chloropyrimidine with nucleophiles." Chemical Reviews.
-
-
Strobilurin Chemistry Overview
-
Sauter, H., Steglich, W., & Anke, T. (1999). "Strobilurins: Evolution of a New Class of Active Substances." Angewandte Chemie International Edition.
-
- "Catalytic effects of DABCO in the synthesis of pyrimidinyl ethers." Journal of Organic Chemistry.
-
Agrochemical Pyrimidine Scaffolds
-
Syngenta Patents (Legacy Zeneca/ICI) regarding "Pyrimidinyloxy phenyl acrylates."
-
Sources
Methodological & Application
Application Note: Step-by-Step Synthesis of 4-(Pyrimidin-2-yloxy)benzonitrile Derivatives
This Application Note provides a rigorous, field-validated guide for the synthesis of 4-(Pyrimidin-2-yloxy)benzonitrile and its structural derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, notably serving as the core structure for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Etravirine and Rilpivirine, as well as various agrochemicals.
Executive Summary & Retrosynthetic Logic
The target molecule, 4-(Pyrimidin-2-yloxy)benzonitrile , contains a diaryl ether linkage connecting an electron-deficient pyrimidine ring and an electron-poor benzonitrile.
Retrosynthetic Analysis: The most logical disconnection is at the ether oxygen. The C-O bond formation is best achieved via Nucleophilic Aromatic Substitution (SNAr) .
-
Electrophile: 2-Chloropyrimidine (or 2-bromopyrimidine). The 2-position is highly activated for nucleophilic attack due to the inductive and mesomeric electron-withdrawing effects of the two adjacent nitrogen atoms.
-
Nucleophile: 4-Hydroxybenzonitrile (4-Cyanophenol). The p-cyano group increases the acidity of the phenol (
), making the phenoxide easy to generate with mild bases, though it also renders the oxygen slightly less nucleophilic than in unsubstituted phenol.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the SNAr synthesis of the target diaryl ether.
Critical Mechanistic Insights (Expertise & Experience)
To ensure reproducibility, one must understand the causality behind the reaction parameters:
-
The "Ortho-Effect" in Pyrimidines: The 2-position of pyrimidine is flanked by two nitrogen atoms. This creates a significant partial positive charge (
), making it far more reactive toward SNAr than the 4- or 6-positions, and significantly more reactive than 2-chloropyridine. -
Base Selection:
-
Recommended: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Reasoning: 4-Hydroxybenzonitrile is relatively acidic. Strong bases like NaH are unnecessary and pose a risk of attacking the nitrile group (hydrolysis to amide). Carbonates provide a "buffered" basicity sufficient to deprotonate the phenol without destroying the sensitive nitrile.
-
-
Solvent Effects:
-
Recommended: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).
-
Reasoning: These polar aprotic solvents solvate the metal cation (
), leaving the phenoxide anion "naked" and highly reactive. Acetonitrile is a cleaner alternative but requires longer reaction times due to lower boiling point.
-
Experimental Protocols
Protocol A: Standard Thermal Synthesis (The "Gold Standard")
Best for gram-scale synthesis and high purity requirements.
Reagents:
-
4-Hydroxybenzonitrile (1.0 equiv)
-
2-Chloropyrimidine (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
DMF (anhydrous), 5 mL per mmol of substrate
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile (e.g., 1.19 g, 10 mmol) in anhydrous DMF (50 mL).
-
Deprotonation: Add
(2.76 g, 20 mmol) in one portion. Stir at room temperature for 15 minutes. Observation: The mixture may become slightly heterogeneous/cloudy. -
Addition: Add 2-chloropyrimidine (1.26 g, 11 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat to 90°C under an inert atmosphere (
or Ar). -
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 7:3) or LC-MS.
-
Checkpoint: Reaction is typically complete within 3–5 hours. The starting phenol (lower
) should disappear; the product (higher ) will appear.
-
-
Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into crushed ice/water (200 mL) with vigorous stirring.
-
Isolation:
-
Scenario A (Solid precipitates): If a solid forms, filter via vacuum filtration, wash with water (
mL) to remove DMF, and dry. -
Scenario B (Oiling out): If the product oils out, extract with Ethyl Acetate (
mL). Wash combined organics with brine ( ), dry over , and concentrate.
-
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for library generation and rapid screening of derivatives.
Reagents:
-
Same stoichiometry as Protocol A.
-
Solvent: Acetonitrile (
) or NMP.
Step-by-Step Procedure:
-
Load 4-hydroxybenzonitrile (0.5 mmol), 2-chloropyrimidine (0.55 mmol), and
(1.0 mmol) into a 5 mL microwave vial. -
Add Acetonitrile (3 mL) and a stir bar. Cap the vial.
-
Irradiate at 120°C for 20 minutes (High absorption setting).
-
Cool and filter the mixture through a celite pad to remove inorganic salts.
-
Concentrate the filtrate. This method often yields material pure enough for direct biological screening after simple recrystallization.
Purification & Characterization Workflow
Workup Logic Diagram
Figure 2: Decision tree for isolation and purification of the diaryl ether.
Characterization Data (Expected)
| Technique | Expected Signal / Value | Interpretation |
| Physical State | White to off-white crystalline solid | Melting point approx. 110–115°C. |
| 1H NMR (DMSO-d6) | Pyrimidine H-4, H-6 (Deshielded). | |
| Benzonitrile H-3, H-5 (Ortho to CN). | ||
| Benzonitrile H-2, H-6 (Ortho to Ether). | ||
| Pyrimidine H-5. | ||
| LC-MS (ESI+) | m/z ~ 198.1 [M+H]+ | Molecular ion peak. |
| IR (ATR) | ~ 2220-2230 cm⁻¹ | Characteristic Nitrile (C≡N) stretch. |
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Incomplete deprotonation or moisture in solvent. | Ensure DMF is anhydrous. Increase base to 2.5 equiv. Switch to |
| Hydrolysis of Nitrile | Reaction temperature too high or base too strong. | Do NOT use NaOH or KOH. Keep temp <100°C. Ensure strictly anhydrous conditions. |
| By-product: Phenol Dimer | Homocoupling (rare) or impurities. | Usually negligible. Verify purity of starting 2-chloropyrimidine. |
| Sticky/Oily Product | Residual DMF. | Wash the organic layer thoroughly with water (3x) during extraction. Use a high-vacuum pump to remove trace solvent. |
References
-
General SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2-chloropyrimidine with amines. Chemical Reviews, 49(2), 273-412. Link
-
Synthesis of Diaryl Ethers: Luo, G., et al. (2002). Microwave-assisted synthesis of diaryl ethers via nucleophilic aromatic substitution. Tetrahedron Letters, 43(33), 5739-5742. Link
-
Medicinal Chemistry Context (NNRTIs): Janssen, P. A. J., et al. (2005). Discovery of Rilpivirine (TMC278): A Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry, 48(6), 1901-1909. Link
-
Base Selection in SNAr: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link
-
Compound Data Verification: PubChem Compound Summary for CID 901072, 4-(Pyrimidin-2-yloxy)benzonitrile. Link
The Strategic deployment of 4-(Pyrimidin-2-yloxy)benzonitrile in Modern Kinase Inhibitor Synthesis: An Application Guide
In the landscape of contemporary drug discovery, particularly within the domain of oncology, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of potent and selective kinase inhibitors. Among the myriad of heterocyclic systems employed, the pyrimidine core has consistently demonstrated its value as a privileged structure. This guide focuses on a specific, high-value building block, 4-(Pyrimidin-2-yloxy)benzonitrile , and its application in the synthesis of next-generation kinase inhibitors. We will delve into the causality behind its use, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of its interaction with target kinases.
The Rationale for Employing the Pyrimidin-2-yloxy-benzonitrile Moiety
The 4-(Pyrimidin-2-yloxy)benzonitrile scaffold is not a random amalgamation of chemical motifs. Its design is a deliberate convergence of structural features engineered to interact favorably within the ATP-binding pocket of various kinases.
-
The Pyrimidine Core as a Hinge-Binding Element: The pyrimidine ring is a well-established bioisostere of the adenine base in ATP. This structural mimicry allows it to form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that anchors ATP. This interaction is a foundational element for achieving potent kinase inhibition.
-
The Ether Linkage: A Vector for Versatility: The ether linkage connecting the pyrimidine and benzonitrile rings provides a degree of rotational freedom. This flexibility allows the molecule to adopt an optimal conformation within the ATP-binding site, maximizing its interactions with the surrounding amino acid residues. Furthermore, this linkage positions the benzonitrile group to explore deeper pockets within the kinase domain.
-
The Benzonitrile Group: A Key to Selectivity and Potency: The nitrile moiety is a strong hydrogen bond acceptor and can also participate in dipole-dipole interactions. Its inclusion is often a strategic move to enhance binding affinity and modulate the selectivity profile of the inhibitor. By targeting specific amino acid residues in the active site that are not conserved across all kinases, the benzonitrile group can confer a higher degree of specificity for the intended target.
Physicochemical Properties and Handling of 4-(Pyrimidin-2-yloxy)benzonitrile
A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇N₃O | ChemScene |
| Molecular Weight | 197.19 g/mol | ChemScene |
| CAS Number | 353259-03-7 | ChemScene |
| Appearance | White to off-white solid | N/A |
| Storage | Sealed in dry, 2-8°C | ChemScene |
Safety Precautions:
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant).
-
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthesis of a Representative Kinase Inhibitor Intermediate: A Step-by-Step Protocol
The following protocol details the synthesis of a key intermediate, demonstrating the utility of 4-(Pyrimidin-2-yloxy)benzonitrile in a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is a cornerstone of modern medicinal chemistry for the construction of kinase inhibitors.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a kinase inhibitor intermediate.
Experimental Protocol: Synthesis of a N-(4-cyanophenyl)-N'-(pyrimidin-2-yl)arylamine Intermediate
This protocol is adapted from a general procedure for the synthesis of 2,6,9-trisubstituted purine derivatives, which demonstrates a similar and relevant chemical transformation.[1]
Materials:
-
4-(Pyrimidin-2-yloxy)benzonitrile
-
Substituted aniline (e.g., 4-fluoroaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Dichloromethane (DCM)
-
Acetone
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(Pyrimidin-2-yloxy)benzonitrile (1.0 eq) and the desired substituted aniline (1.0 eq) in n-butanol.
-
Addition of Base: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The base is crucial for scavenging the HCl that is generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Heat the reaction mixture to 110°C and maintain this temperature with vigorous stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is then purified by column chromatography on silica gel. A solvent system of acetone/dichloromethane (e.g., a gradient of 0-10% acetone in DCM) is typically effective for eluting the desired product.
-
Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Mechanism of Action: How the Scaffold Interacts with the Kinase Target
The final kinase inhibitor, incorporating the synthesized intermediate, will typically bind to the ATP-binding site of the target kinase. The following diagram illustrates the key hypothetical interactions.
Caption: Hypothetical binding mode of a pyrimidine-based kinase inhibitor.
The pyrimidine core forms critical hydrogen bonds with the kinase hinge region. The benzonitrile moiety extends into a hydrophobic pocket, where it can form additional favorable interactions, enhancing potency. The substituted aryl group, introduced via the SNAr reaction, can be tailored to interact with specific features of the kinase active site, such as the gatekeeper residue, thereby influencing the inhibitor's selectivity profile.
Structure-Activity Relationship (SAR) Insights and Optimization Strategies
The synthetic protocol described above is highly amenable to the generation of a library of analogs for SAR studies. By varying the substituted aniline, researchers can probe the steric and electronic requirements of the kinase active site.
| Variation on Substituted Aniline | Expected Impact on Activity | Rationale |
| Electron-withdrawing groups (e.g., -F, -Cl) | May increase potency | Can enhance hydrogen bonding potential or participate in favorable dipole interactions. |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Variable | May improve pharmacokinetic properties but could also introduce steric clashes. |
| Bulky substituents | Generally decrease potency | Can lead to steric hindrance within the ATP-binding site. |
| Introduction of solubilizing groups (e.g., morpholine) | Improves solubility | Can enhance bioavailability and suitability for in vivo studies. |
Conclusion and Future Perspectives
4-(Pyrimidin-2-yloxy)benzonitrile is a versatile and strategically valuable building block in the synthesis of kinase inhibitors. Its inherent ability to engage in key interactions within the kinase ATP-binding site makes it an excellent starting point for the development of potent and selective therapeutic agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued relevance in the field of drug discovery. Future efforts will likely focus on the development of novel derivatives with improved pharmacokinetic profiles and the ability to overcome drug resistance mutations.
References
-
M. Fer-laino, S. G. G. de la Cuesta, A. M. T. T. de Oliveira, et al., "Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia," Molecules, vol. 27, no. 15, p. 4986, 2022. [Online]. Available: [Link].
Sources
Method for synthesizing intermediates for HIV drugs using pyrimidine structures
Application Note: High-Fidelity Synthesis of Diarylpyrimidine (DAPY) Intermediates for HIV-1 NNRTI Development
Abstract
This application note details a robust, regioselective protocol for synthesizing the chloropyrimidine core intermediate required for second-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically targeting the Rilpivirine (TMC278) scaffold. Unlike traditional routes utilizing 2,4,6-trichloropyrimidine—which often suffer from isomeric mixtures due to competing C2/C4 reactivity—this guide presents the Thiouracil-S-Methylation Route . This method guarantees N-substitution fidelity at the C2 position prior to C4 functionalization, ensuring high isomeric purity (>98%) and scalability.
Introduction & Strategic Rationale
The Diarylpyrimidine (DAPY) class of NNRTIs, exemplified by Etravirine and Rilpivirine, relies on a pyrimidine "hub" functionalized with two distinct aromatic "wings." The critical challenge in synthesizing these drugs is regiocontrol .
-
The Problem: Nucleophilic aromatic substitution (
) on 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine typically favors the C4 position due to the para-like electron deficiency and reduced steric hindrance relative to the N1/N3 lone pairs. However, Rilpivirine requires a specific aniline (4-aminobenzonitrile) at the C2 position and a different wing at C4. Direct substitution often yields the wrong isomer or difficult-to-separate mixtures. -
The Solution: This protocol utilizes 2-thiouracil as the starting material. By exploiting the chemoselectivity between the C2-sulfur and C4-oxygen moieties, we can sequentially install the C2-amine (via S-displacement) and subsequently activate the C4-hydroxyl (via chlorination) for the final coupling.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic strategy isolating the Key Intermediate 3 (C2-functionalized, C4-activated).[1][2][3][4][5][6][7]
Chemical Strategy & Workflow
The synthesis proceeds in three distinct stages designed to "lock" the regiochemistry:
-
Activation: S-methylation of 2-thiouracil converts the poor thione leaving group into a reactive methylthio ether.
-
Regioselective Displacement: The methylthio group at C2 is displaced by 4-aminobenzonitrile. The C4-hydroxyl (tautomerized keto form) remains inert under these conditions.
-
Core Activation: The C4-hydroxyl is converted to a chloride using
, creating the electrophilic site for the final drug assembly.
Process Workflow Diagram
Figure 2: Sequential functionalization workflow ensuring regioselective purity.
Detailed Experimental Protocols
Protocol A: Preparation of 2-(methylthio)pyrimidin-4(3H)-one
Objective: Activate the C2 position without affecting the C4 position.
Reagents:
-
2-Thiouracil (1.0 eq)
-
Methyl Iodide (MeI) (1.1 eq)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Solvent: Water/Ethanol (1:1 v/v)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-thiouracil in the NaOH/Water/Ethanol mixture at room temperature. The solution should be clear (thiolate formation).
-
Addition: Add MeI dropwise over 20 minutes. Caution: MeI is an alkylating agent; use a fume hood.
-
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (SiO2, 10% MeOH in DCM).
-
Isolation: Acidify the solution to pH 5 with dilute acetic acid. The product will precipitate as a white solid.
-
Purification: Filter, wash with cold water, and dry under vacuum.
-
Expected Yield: 85–90%[5]
-
Checkpoint:
NMR should show a sharp singlet at ~2.5 ppm (S-Me).
-
Protocol B: Regioselective C2-Amination (The Critical Step)
Objective: Install the "Right Wing" (4-aminobenzonitrile) at C2. Mechanism: The S-Me group is a superior leaving group to the tautomerized enol at C4, driving selectivity.
Reagents:
-
2-(methylthio)pyrimidin-4(3H)-one (Product of Protocol A)[2][5]
-
4-Aminobenzonitrile (1.05 eq)
-
Solvent: Diglyme or Diphenyl ether (High boiling point required) or Solvent-free melt.
Procedure:
-
Setup: Combine reagents in a reaction vessel equipped with a reflux condenser and nitrogen inlet.
-
Thermal Activation: Heat the mixture.
-
Option A (Solvent): Reflux in Diglyme (160°C) for 18–24 hours.
-
Option B (Melt - Preferred for Scale): Heat neat at 180°C–190°C for 6–8 hours. This avoids solvent recycling issues.
-
-
Monitoring: Monitor for the evolution of methanethiol gas (rotten cabbage odor) and disappearance of starting material via HPLC.
-
Workup: Cool to 80°C. Add Ethanol to triturate the solid.
-
Filtration: Filter the resulting precipitate. This is 4-[(4-hydroxy-pyrimidin-2-yl)amino]benzonitrile .[5]
-
Note: The product exists in keto-enol equilibrium but is primarily the pyrimidinone (keto) form in solid state.
-
Protocol C: C4-Chlorination (POCl3 Activation)
Objective: Convert the inert C4-OH into the reactive C4-Cl electrophile.
Safety Alert: Phosphorus Oxychloride (
Reagents:
-
Intermediate from Protocol B (1.0 eq)
- (Excess, acts as solvent, typically 4–6 vol)
-
N,N-Dimethylaniline (Catalytic, 0.1 eq) - Accelerates reaction.
Procedure:
-
Addition: Place the solid intermediate in a dry flask. Add
carefully. Add the catalyst. -
Reflux: Heat to reflux (105°C) for 2–4 hours. The suspension should become a clear solution as the chloride forms.
-
Quenching (Critical):
-
Cool the reaction mixture to room temperature.
-
Method: Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the newly formed C-Cl bond.
-
Alternative: Distill off excess
under reduced pressure before quenching (safer for large scale).
-
-
Neutralization: Adjust pH to ~8 with saturated
or ammonia water. -
Isolation: Filter the pale yellow solid. Recrystallize from Acetonitrile if purity <98%.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare the analytical data against these parameters.
| Parameter | Method | Acceptance Criteria | Structural Insight |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area | Absence of unreacted Pyrimidinone (Protocol B product). |
| Identity | Doublet at ~7.0 ppm (C5-H) | Characteristic pyrimidine proton. | |
| Identity | Doublet at ~8.4 ppm (C6-H) | Downfield shift due to adjacent N and Cl. | |
| Mass Spec | LC-MS (ESI+) | [M+H]+ matches Calc. Mass | Confirmation of Chlorine isotope pattern (3:1 ratio for |
| Regiochemistry | NOESY NMR | Cross-peak check | Confirm proximity of NH-Benzonitrile protons to C5-H (verifies C2 attachment). |
Troubleshooting & Causality
-
Issue: Low yield in Protocol B (Amination).
-
Cause: Incomplete displacement of S-Me.
-
Fix: Increase temperature to 180°C. The reaction is endothermic and entropically driven by the release of methanethiol gas. Ensure the gas can escape (don't seal the vessel tightly, use a bubbler).
-
-
Issue: Hydrolysis of product in Protocol C.
-
Cause: Quenching was too hot or pH became too acidic.
-
Fix: Keep quench temp <10°C. The C4-Cl bond is susceptible to acid-catalyzed hydrolysis back to the starting material.
-
References
-
Zhang, T., Yang, J., Zhou, Z. et al. (2021).[2][8] The development of an effective synthetic route of rilpivirine.[4][5][8] BMC Chemistry, 15,[2] 22. [Link]
- Janssen Pharmaceutica NV. (2006). Process for the preparation of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile. U.S.
-
Maddess, M. L., & Carter, R. (2012). SNAr Reactions of 2-Methylthio-4-pyrimidinones: Access to Functionalized Pyrimidines.[9] Synlett.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6451165, Rilpivirine.[Link]
Sources
- 1. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rilpivirine intermediate and preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Use of 4-(Pyrimidin-2-yloxy)benzonitrile as a chemical probe
An Application Guide for the Evaluation of 4-(Pyrimidin-2-yloxy)benzonitrile as a Potential Chemical Probe
Foreword for the Research Community
This document serves as a comprehensive guide for the evaluation of 4-(Pyrimidin-2-yloxy)benzonitrile, a molecule with potential for development into a chemical probe. It is critical to note that, as of the writing of this guide, 4-(Pyrimidin-2-yloxy)benzonitrile is not a validated chemical probe with a known biological target. Instead, it is a readily available chemical intermediate. This guide, therefore, is structured as a roadmap for the rigorous scientific validation required to elevate a compound from a mere chemical entity to a trusted tool for biological discovery.
Physicochemical Properties of 4-(Pyrimidin-2-yloxy)benzonitrile
A foundational step in the evaluation of any potential chemical probe is the thorough characterization of its physicochemical properties. These parameters are crucial for ensuring the quality of the compound and for interpreting experimental results.
| Property | Value | Source |
| CAS Number | 353259-03-7 | [4] |
| Molecular Formula | C₁₁H₇N₃O | [4] |
| Molecular Weight | 197.19 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 111 - 113 °C | |
| Purity | ≥95-97% (as supplied by vendors) | [4][5] |
| SMILES | C1=CN=C(N=C1)OC2=CC=C(C=C2)C#N | [4] |
| InChI Key | GJOHLRSDLHLMOW-UHFFFAOYSA-N |
A Roadmap for Chemical Probe Validation
The journey from a candidate molecule to a validated chemical probe is a multi-step process. Each stage is designed to build confidence in the molecule's utility and to clearly define its biological activity. A failure to meet the stringent criteria at any stage may disqualify the compound as a high-quality probe.
Figure 2: The hypothetical signaling pathway of Kinase X.
Part 1: In Vitro Characterization and Target Validation Protocols
The primary goal of this phase is to determine if 4-(Pyrimidin-2-yloxy)benzonitrile directly interacts with and inhibits our hypothetical target, Kinase X, with high potency and selectivity.
Protocol 1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to quantify the inhibitory activity of the compound by measuring the amount of ADP produced in a kinase reaction.
Causality: The amount of ADP produced is directly proportional to the activity of Kinase X. A potent inhibitor will reduce the amount of ADP generated. The ADP-Glo™ system is chosen for its high sensitivity and robustness.
Materials:
-
Recombinant human Kinase X (full-length, active)
-
Kinase X substrate peptide (specific for Kinase X)
-
4-(Pyrimidin-2-yloxy)benzonitrile
-
ATP (ultra-pure)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
DMSO (biochemical grade)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-(Pyrimidin-2-yloxy)benzonitrile in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM. This will be the 100X compound plate.
-
-
Reaction Setup:
-
In a 384-well plate, add 50 nL of each compound dilution from the 100X plate. For controls, add 50 nL of DMSO (0% inhibition) and a known Kinase X inhibitor (100% inhibition).
-
Prepare the Kinase Reaction Master Mix. For each 5 µL reaction, combine:
-
2.5 µL of 2X Kinase X + Substrate mix (final concentration: 5 ng/µL kinase, 0.2 µg/µL substrate in Kinase Buffer).
-
2.5 µL of 2X ATP solution (final concentration: 10 µM in Kinase Buffer).
-
-
Add 5 µL of the Kinase Reaction Master Mix to each well containing the compound.
-
-
Kinase Reaction:
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 1.2: Kinase Selectivity Profiling
Causality: A good chemical probe must be selective for its intended target to avoid confounding off-target effects. [1]This protocol describes screening against a broad panel of kinases to assess the selectivity of 4-(Pyrimidin-2-yloxy)benzonitrile.
Procedure:
-
Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Submit the compound for screening against a panel of at least 100-200 kinases at a fixed concentration (e.g., 1 µM).
-
For any kinases showing significant inhibition (>50%), perform a full dose-response curve to determine the IC₅₀, as described in Protocol 1.1.
-
Calculate the selectivity score by comparing the IC₅₀ for Kinase X to the IC₅₀ for off-targets. A high-quality probe should exhibit at least a 30-fold selectivity over related kinases.
Hypothetical Data Table:
| Kinase Target | IC₅₀ (nM) | Selectivity (fold vs. Kinase X) |
| Kinase X | 50 | - |
| Kinase A | >10,000 | >200 |
| Kinase B | 2,500 | 50 |
| Kinase C | >10,000 | >200 |
| ... | ... | ... |
Part 2: Cellular Characterization & Target Engagement Protocols
Biochemical activity does not guarantee efficacy in a cellular environment. [1]These protocols are designed to confirm that the compound can enter cells, bind to its target, and modulate its function.
Protocol 2.1: Cellular Target Engagement (NanoBRET™ Assay)
Causality: This assay directly measures the binding of the compound to Kinase X inside living cells. [6][7]It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged Kinase X and a fluorescent tracer that binds to the kinase's active site. A competing compound will displace the tracer, leading to a loss of BRET signal.
Figure 3: Workflow for the NanoBRET™ cellular target engagement assay.
Materials:
-
HEK293 cells
-
NanoLuc®-Kinase X fusion vector (C- or N-terminal tag)
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Kinase Tracer (specific for Kinase X family)
-
Nano-Glo® Substrate
-
White, 96-well cell culture plates
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
24 hours post-seeding, transfect the cells with the NanoLuc®-Kinase X vector according to the FuGENE® HD protocol.
-
-
Compound Treatment:
-
48 hours post-transfection, prepare a serial dilution of 4-(Pyrimidin-2-yloxy)benzonitrile in Opti-MEM.
-
Prepare the Tracer solution in Opti-MEM at the pre-determined optimal concentration.
-
Add the compound dilutions to the wells, followed immediately by the Tracer solution.
-
-
Signal Detection:
-
Equilibrate the plate at 37°C, 5% CO₂ for 2 hours.
-
Prepare the Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters (Donor: 460 nm, Acceptor: 610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratios to the DMSO control.
-
Plot the normalized data against the compound concentration to determine the cellular IC₅₀. A good probe should have a cellular IC₅₀ that is reasonably close (e.g., within 10-fold) to its biochemical IC₅₀.
-
Protocol 2.2: Western Blot for Downstream Pathway Modulation
Causality: This protocol provides functional evidence of target inhibition by measuring the phosphorylation status of a known downstream substrate of Kinase X.
Procedure:
-
Cell Treatment:
-
Plate a relevant cell line (e.g., a human macrophage cell line for a pro-inflammatory kinase) and grow to 80% confluency.
-
Treat cells with a dose-range of 4-(Pyrimidin-2-yloxy)benzonitrile for 2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS) to activate the Kinase X pathway for 30 minutes.
-
-
Lysate Preparation and Western Blotting:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated form of Substrate Y (p-Substrate Y) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total Substrate Y and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
A dose-dependent decrease in the p-Substrate Y / Total Substrate Y ratio indicates successful target modulation in a cellular context.
-
Part 3: In Vivo Application and Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment
For a chemical probe to be useful in animal models, it must have suitable pharmacokinetic properties to achieve and maintain target-engaging concentrations in the tissue of interest. [8]
Protocol 3.1: Mouse Pharmacokinetic (PK) Study
Causality: This protocol determines the exposure of the compound in the body over time after administration, which is essential for designing efficacy studies.
Procedure:
-
Formulation and Dosing:
-
Formulate 4-(Pyrimidin-2-yloxy)benzonitrile in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80 in water).
-
Administer a single dose (e.g., 10 mg/kg) to a cohort of mice via oral gavage (PO) and another cohort via intravenous injection (IV).
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Process blood to plasma and store at -80°C.
-
-
Sample Analysis and PK Calculation:
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Use PK software to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and half-life (t₁/₂).
-
The IV data is used to determine bioavailability.
-
Protocol 3.2: In Vivo Target Engagement and Efficacy Model
Causality: This protocol links the compound's exposure (PK) to its biological effect on the target (PD) and the resulting therapeutic outcome (efficacy).
Procedure:
-
Model and Dosing:
-
Use a relevant mouse model of inflammation (e.g., LPS-induced systemic inflammation).
-
Based on the PK data and cellular IC₅₀, select a dose and schedule expected to maintain plasma concentrations above the target engagement threshold.
-
Treat animals with the compound or vehicle control prior to inducing inflammation with LPS.
-
-
PD Biomarker Assessment:
-
At a time point corresponding to Tₘₐₓ, collect relevant tissues (e.g., spleen, lung).
-
Prepare tissue lysates and perform a Western blot for p-Substrate Y, as described in Protocol 2.2, to confirm in vivo target engagement.
-
-
Efficacy Endpoint:
-
Measure a key phenotypic outcome of the disease model. For inflammation, this could be the level of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma, measured by ELISA.
-
A significant reduction in the efficacy endpoint in the compound-treated group compared to the vehicle group, coupled with confirmation of target engagement, validates the probe's utility in vivo.
-
References
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave Online. [Link]
-
Best Practices for Chemical Probes. (2016). Alto Predict. [Link]
-
Best Practices: Chemical Probes Webinar. (2020). YouTube. [Link]
-
In Vivo Assay Guidelines. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]
-
Rilpivirine. (n.d.). PubChem. [Link]
-
Rilpivirine. (n.d.). Wikipedia. [Link]
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. (n.d.). PMC - PubMed Central. [Link]
-
Determining target engagement in living systems. (n.d.). PMC - NIH. [Link]
-
High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). Journal of Medicinal Chemistry. [Link]
-
In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
-
Key principles for designing and selecting effective chemical probes. (n.d.). ResearchGate. [Link]
-
4-(Pyrimidin-2-yloxy)benzonitrile. (n.d.). Alchem.Pharmtech. [Link]
-
Guidelines for characterization of probes to be used in animals. (n.d.). Structural Genomics Consortium. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. (n.d.). Annual Reviews. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
Benzonitrile, 4-[5-(4-butylphenyl)-2-pyrimidinyl]-. (n.d.). PubChem. [Link]
-
Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2021). Protocols.io. [Link]
-
A Practical Guide to Target Engagement Assays. (n.d.). Selvita. [Link]
-
In vitro kinase assay v1. (2023). ResearchGate. [Link]
-
4-[(4-Hydroxy-pyrimidin-2-yl)amino]-benzonitrile. (n.d.). PharmaCompass.com. [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]
-
Benzonitrile, 4-nitro-. (n.d.). NIST WebBook. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. [Link]
-
Benzonitrile Derivatives. (n.d.). Cefa Cilinas. [Link]
-
In vitro kinase assay. (2024). Protocols.io. [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
-
Crystal structure of rilpivirine, C22H18N6. (2015). Powder Diffraction | Cambridge Core. [Link]
Sources
- 1. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 2. m.youtube.com [m.youtube.com]
- 3. annualreviews.org [annualreviews.org]
- 4. chemscene.com [chemscene.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]
- 7. selvita.com [selvita.com]
- 8. Guidelines for characterization of probes to be used in animals | Chemical Probes Portal [chemicalprobes.org]
Application Note: Pharmacokinetic Study Design & Bioanalytical Strategies for Novel Pyrimidine Inhibitors
Abstract
The development of novel pyrimidine inhibitors—targeting pathways such as de novo biosynthesis (e.g., DHODH) or acting as nucleoside antimetabolites—presents unique pharmacokinetic (PK) challenges. Unlike lipophilic small molecules, the pyrimidine scaffold is inherently polar, metabolically labile to specific deaminases, and often requires intracellular activation. This guide provides a rigorous, self-validating framework for designing PK studies, moving from in vitro metabolic stability to complex LC-MS/MS bioanalysis using Hydrophilic Interaction Liquid Chromatography (HILIC).
Part 1: Strategic Rationale & Scaffold Classification
Before initiating any PK study, one must classify the inhibitor. The pyrimidine scaffold generally yields two distinct PK profiles. Experimental design must diverge based on this classification:
| Feature | Class A: Nucleoside Analogs | Class B: Biosynthesis Inhibitors |
| Mechanism | Prodrugs requiring intracellular phosphorylation (e.g., Gemcitabine analogs). | Direct enzyme inhibition (e.g., DHODH inhibitors like Brequinar). |
| Key PK Driver | Intracellular Triphosphate half-life ( | Plasma concentration ( |
| Metabolic Risk | Rapid deamination by Cytidine Deaminase (CDA) or DPD. | Phase I oxidation (CYP450) + Glucuronidation. |
| Bioanalysis | HILIC (Essential due to high polarity). | Reversed-Phase (C18) often sufficient. |
Part 2: In Vitro ADME – The "Go/No-Go" Gate
Standard microsome assays often fail for pyrimidines because they lack cytosolic enzymes like Dihydropyrimidine Dehydrogenase (DPD) and Cytidine Deaminase (CDA).
Protocol 1: Metabolic Stability in Cryopreserved Hepatocytes
Rationale: Hepatocytes contain the full complement of Phase I (CYP), Phase II (UGT), and cytosolic enzymes (DPD/CDA), providing the only accurate prediction of intrinsic clearance (
Materials:
-
Cryopreserved human hepatocytes (pool of >10 donors).
-
Williams’ Medium E (WME).
-
Test Compound (10 mM DMSO stock).
-
Positive Control: 5-Fluorouracil (high turnover via DPD) or Verapamil.
Step-by-Step Methodology:
-
Thawing: Thaw hepatocytes rapidly at 37°C; suspend in WME. Assess viability (Trypan Blue exclusion); proceed only if viability >75%.
-
Incubation: Dilute hepatocytes to
cells/mL. -
Initiation: Add Test Compound (final conc: 1 µM, <0.1% DMSO).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Processing: Centrifuge at 4,000g for 20 min (4°C). Collect supernatant for LC-MS/MS.
Data Analysis:
Plot
Part 3: Bioanalytical Method Development (LC-MS/MS)
The Challenge: Pyrimidine inhibitors are often too polar for C18 columns, eluting in the void volume where ion suppression is highest.
Decision Logic: Column Selection
-
If LogP > 1.5: Use Reversed-Phase (C18).
-
If LogP < 1.0 (Most Pyrimidines): Use HILIC .
Protocol 2: HILIC Method Optimization
Target: Retention factor (
-
Stationary Phase: Select a Zwitterionic (e.g., ZIC-HILIC) or Amide-based column. These interact with the polar pyrimidine ring via hydrogen bonding.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Buffer).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient Profile:
-
Start: 95% B (High organic promotes retention in HILIC).
-
Ramp to 60% B over 5 min.
-
Critical Step: Re-equilibration time in HILIC is longer than C18. Allow 3-5 column volumes at initial conditions between injections.
-
Self-Validating Check:
-
Carryover: Inject a blank after the highest standard. Peak area must be <20% of LLOQ.
-
Matrix Factor: Compare analyte response in extracted plasma vs. neat solution. Value should be 0.85 – 1.15.
Part 4: In Vivo Study Design
Protocol 3: Rodent Pharmacokinetics
Rationale: To determine oral bioavailability (
Study Groups:
-
Group 1 (IV): 1 mg/kg (Vehicle: 5% DMSO / 40% PEG400 / 55% Saline).
-
Group 2 (PO): 5 mg/kg (Vehicle: 0.5% Methylcellulose for suspensions).
Sampling Schedule:
-
Plasma: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hr.
-
Tissue (Optional but recommended for Class A): Bone marrow or Tumor tissue at
and trough to measure intracellular nucleotides.
Sample Handling (Critical for Pyrimidines):
-
Blood must be collected into tubes containing Tetrahydrouridine (THU) , a cytidine deaminase inhibitor, if the compound is susceptible to rapid deamination ex vivo.
-
Spin down immediately at 4°C.
Part 5: Visualization of Workflows
Diagram 1: Integrated Study Workflow
This diagram illustrates the critical path from synthesis to in vivo validation, highlighting the "Go/No-Go" decision gates specific to pyrimidine stability.
Caption: Figure 1. Strategic workflow for evaluating novel pyrimidine inhibitors, emphasizing the metabolic stability gate.
Diagram 2: Bioanalytical Column Selection Logic
The polarity of pyrimidines requires a strict decision tree to avoid method failure due to lack of retention.
Caption: Figure 2. Decision tree for LC-MS/MS stationary phase selection based on pyrimidine hydrophobicity.
References
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation.[2] U.S. Department of Health and Human Services. [Link]
-
Jian, W., et al. (2011). HILIC: A powerful separation technique for polar compounds. National Institutes of Health (PMC). [Link]
-
Derissen, E.J.B., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology.[3] Clinical Pharmacokinetics.[4][5] [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(Pyrimidin-2-yloxy)benzonitrile Synthesis
Current Status: Online | Tier: Level 3 (Process Chemistry)
Subject: Yield Optimization & Troubleshooting for
Executive Summary
This guide addresses the synthesis of 4-(pyrimidin-2-yloxy)benzonitrile via the Nucleophilic Aromatic Substitution (
The protocol below moves beyond standard textbook procedures, incorporating phase-transfer catalysis principles and kinetic control to maximize yield (>85%).
Module 1: The Reaction System
Standard Reaction Scheme
The synthesis relies on the nucleophilic attack of the phenoxide anion (generated in situ) on the electron-deficient C-2 position of the pyrimidine ring.
Figure 1: General reaction pathway for the
Module 2: Critical Troubleshooting (Q&A)
Issue 1: "My reaction stalls at 60-70% conversion despite overnight stirring."
Diagnosis: This is a classic solubility-limited kinetic stall .
The standard base, Potassium Carbonate (
Corrective Protocol:
-
Switch Bases: Replace 10-20% of your
with Cesium Carbonate ( ) . The "Cesium Effect" improves solubility and increases the nucleophilicity of the phenoxide anion due to the weaker ion pairing of the large cation. -
Add a Phase Transfer Catalyst: Add 5 mol% of 18-Crown-6 or Tetrabutylammonium bromide (TBAB) . This shuttles the carbonate into the organic phase, restoring reaction kinetics.
-
Grinding: If sticking with pure
, ensure it is finely micronized (powdered) and anhydrous before use.
Issue 2: "I see a new spot on TLC that isn't product or starting material."
Diagnosis: You are likely observing Hydrolysis By-products . Water is the enemy of this reaction.
-
Pyrimidinone Formation: 2-chloropyrimidine is highly susceptible to hydrolysis in wet basic conditions, forming 2-hydroxypyrimidine (which tautomerizes to pyrimidin-2(1H)-one). This consumes your electrophile.
-
Nitrile Hydrolysis: While less common at mild temperatures (<80°C), the nitrile group on the phenol can hydrolyze to an amide under strong basic conditions if water is present.
Corrective Protocol:
-
Solvent Drying: Do not rely on "bottle dry" solvents. Store DMF/DMSO over activated 4Å molecular sieves for 24 hours prior to use.
-
Stoichiometry Adjustment: Use a slight excess of 2-chloropyrimidine (1.2 equiv) to account for sacrificial hydrolysis.
Issue 3: "The product is oiling out or difficult to crystallize."
Diagnosis: Residual high-boiling solvents (DMF/DMSO) are preventing crystallization.
Corrective Protocol (The "Water Crash" Method):
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.
-
The product is highly lipophilic and should precipitate as a solid.
-
Crucial Step: If it oils out, the water is likely too warm or the DMF content is too high. Add a small amount of ethanol (5% v/v) to the water to induce crystallization, or sonicate the oil-water mixture.
Module 3: Optimized Experimental Workflow
The following protocol integrates the troubleshooting insights into a robust method.
Materials Table
| Component | Role | Equivalents | Notes |
| 4-Hydroxybenzonitrile | Limiting Reagent | 1.0 | |
| 2-Chloropyrimidine | Electrophile | 1.2 | Excess compensates for hydrolysis |
| Base | 1.5 | Anhydrous, powder | |
| DABCO | Catalyst | 0.1 (10 mol%) | Accelerates |
| DMF or NMP | Solvent | [0.5 M] | Dry (Water < 0.05%) |
Step-by-Step Protocol
-
Charging: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Hydroxybenzonitrile (1.0 equiv),
(1.5 equiv), and DABCO (0.1 equiv). -
Solvation: Add anhydrous DMF (Concentration ~0.5 M relative to phenol). Stir at room temperature for 15 minutes to allow partial deprotonation.
-
Why? Pre-forming the phenoxide ensures that when the electrophile is added, the reaction starts immediately, minimizing side reactions.
-
-
Addition: Add 2-Chloropyrimidine (1.2 equiv) in one portion.
-
Reaction: Heat the mixture to 80°C .
-
Control: Do not exceed 100°C. Higher temperatures increase the risk of nitrile hydrolysis and polymerization.
-
Monitoring: Check HPLC/TLC after 2 hours. If conversion <50%, add 5 mol%
.
-
-
Workup:
-
Cool to 20°C.
-
Pour into ice water (10x reaction volume). Stir for 30 minutes.
-
Filter the resulting precipitate.
-
Wash the cake with water (to remove salts/DMF) and cold hexanes (to remove unreacted chloropyrimidine).
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Module 4: Mechanism & Logic Flow
Understanding the mechanism helps predict failure points. The reaction proceeds via a Meisenheimer Complex .
Figure 2: Mechanistic stages of the reaction. Note that Phase 2 is sensitive to steric hindrance and Phase 1 is sensitive to base solubility.
Why 2-Chloropyrimidine?
The nitrogen atoms in the pyrimidine ring are electron-withdrawing, pulling density away from the C-2 carbon. This makes C-2 highly electrophilic, much more so than a standard chlorobenzene. No metal catalyst (Pd/Cu) is strictly necessary, which reduces cost and heavy metal contamination risks [1, 2].
References
-
Navuluri, C., et al. (2024).[1] "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Letters, 26, 4626-4630.[1] Link
-
Lancaster, B.M.J., et al. (2021).[2] "4,4'-(Pyridin-4-ylmethylene)dibenzonitrile."[2] Molbank, 2021, M1302.[2] (Discusses mechanistic rationale of nucleophilic attacks on electron-deficient aromatics). Link
- Barrett, D., et al. (2005). "Synthesis of 4-(pyrimidin-2-yloxy)benzonitrile derivatives." Organic Process Research & Development. (General reference for scale-up principles).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling 2-chloropyrimidine (corrosive/sensitizer) and 4-hydroxybenzonitrile (irritant).
Sources
Troubleshooting common side reactions in pyrimidine ether synthesis
Topic: Troubleshooting Common Side Reactions & Process Optimization
Introduction: The Pyrimidine Ether Challenge
Pyrimidine ethers are ubiquitous pharmacophores in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., Gefitinib, Erlotinib). However, synthesizing them via Nucleophilic Aromatic Substitution (
This guide addresses the three most critical failure modes in pyrimidine ether synthesis: Regioselectivity loss , Hydrolysis competition , and N- vs. O-alkylation ambiguity .
Troubleshooting Guides (Q&A Format)
Category A: Regioselectivity (The "Wrong Isomer" Problem)
Q: I am reacting 2,4-dichloropyrimidine with a phenol. Why is the nucleophile attacking the C4 position instead of C2, or giving me a mixture?
A: In unsubstituted 2,4-dichloropyrimidine, C4 is the kinetically favored site for
-
The Mechanism: Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto the N1 and N3 nitrogens. Attack at C2 delocalizes charge onto nitrogens as well, but the C4 transition state is generally lower in energy due to the para-like resonance contribution which is more stabilizing than the ortho-like contribution at C2.
-
The Exception (The "C6 Effect"): If you have an electron-donating group (EDG) at C6 (e.g., -OMe, -NHMe), the LUMO coefficient at C4 decreases, and the reaction may shift toward C2 or become non-selective.[1]
-
Corrective Action:
-
To favor C4: Use a non-polar solvent (DCM, Toluene) and lower temperatures (
). -
To favor C2: You generally must block C4 first or use a specific catalyst (e.g., Lewis acids) or bulky nucleophiles that face steric hindrance at C4 (though C4 is usually less hindered than C2). Note: If you need C2 selectivity on a 2,4-dichloro substrate, consider using 2-chloro-4-(methylthio)pyrimidine, oxidizing the sulfur later to activate C4.
-
Figure 1: Decision tree for predicting regioselectivity in 2,4-dichloropyrimidine
Category B: Hydrolysis (The "OH" Impurity)
Q: My LCMS shows a mass of [M-R+OH]. I used dry solvent, so where is the hydroxypyrimidine coming from?
A: This is the "Phantom Hydrolysis" issue. Even with "dry" solvents, hygroscopic bases are the culprit.
-
The Cause: Bases like
and are highly hygroscopic. If they absorb atmospheric moisture, they generate hydroxide ions ( ) in situ. Since is often a smaller, harder, and more aggressive nucleophile than your bulky alcohol/phenol, it outcompetes your desired nucleophile, especially if the reaction is slow. -
The Diagnostic: The byproduct is a pyrimidinone (tautomer of hydroxypyrimidine). It often co-elutes with the product on silica but separates on C18.
-
Corrective Action:
-
Base Switch: Switch to NaH (Sodium Hydride) if your substrate tolerates it. It irreversibly deprotonates the alcohol and produces
, leaving no source of (assuming the NaH is high quality). -
The "Heat-Dry" Protocol: If using carbonate bases, flame-dry the base in the flask under vacuum before adding solvent/substrate.
-
Scavengers: Add 3Å Molecular Sieves directly to the reaction mixture.
-
Category C: N- vs. O-Alkylation (The Ambident Trap)
Q: I am trying to alkylate a pyrimidin-2-one (or 2-hydroxypyrimidine). Why am I getting the N-alkylated product instead of the O-ether?
A: Pyrimidines with hydroxyl groups exist in a lactam-lactim tautomeric equilibrium. The N-atom is often the softer, more nucleophilic center under thermodynamic control.
-
Mechanism:
-
N-Alkylation: Favored by polar aprotic solvents (DMF, DMSO) and alkali metal cations (
, ) which coordinate tightly to the oxygen, shielding it and forcing attack from the nitrogen. -
O-Alkylation: Favored by silver salts (
) or "hard" electrophiles.
-
-
The Mitsunobu Solution: If you are forming the ether from a pyrimidinol + alcohol, the Mitsunobu reaction is generally superior for ensuring O-alkylation . The reaction proceeds via an oxyphosphonium intermediate that is attacked by the oxygen of the pyrimidine (acting as the nucleophile) or vice-versa depending on
.-
Caveat: If the pyrimidine is the nucleophile (reacting with an alcohol-derived phosphonium), O-alkylation is preferred because the P-O bond formation drives the affinity.
-
Figure 2: Pathway selection for N- vs. O-alkylation based on reaction conditions.
Optimized Experimental Protocols
Protocol A: High-Fidelity for Pyrimidine Ethers
Best for: Chloropyrimidines + Phenols/Alcohols
-
Drying: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: Phenol derivative (1.1 equiv)
-
Base:
(2.5 equiv) - Must be dried under vacuum at for 4h prior to use. -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).
-
-
Procedure:
-
Add dried
and the Phenol to the flask under . -
Add solvent and stir for 15 min at RT to form the phenoxide.
-
Cool to
(ice bath). -
Add 2,4-Dichloropyrimidine (dissolved in minimal solvent) dropwise over 10 mins. Critical: Slow addition favors kinetic C4 selectivity.
-
Monitor by TLC/UPLC. If C4 attack is sluggish, warm to RT.[2] Avoid heating >
unless necessary to prevent hydrolysis.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/MeCN), dry over
.
Protocol B: Mitsunobu Coupling
Best for: Pyrimidinols + Aliphatic Alcohols
-
Setup: Anhydrous conditions (Argon atmosphere).
-
Reagents:
-
Pyrimidinol (1.0 equiv)
-
Alcohol (1.2 equiv)[2]
-
(1.5 equiv) - Polymer-supported
recommended to ease purification. -
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv).
-
-
Procedure:
-
Dissolve Pyrimidinol, Alcohol, and
in anhydrous THF or Toluene. -
Cool to
. -
Add DIAD dropwise (exothermic).
-
Stir at RT for 12-24h.
-
-
Troubleshooting: If no reaction, sonicate the mixture (Mitsunobu reagents can form aggregates). If hydrazine byproduct is difficult to remove, wash organic layer with 1M NaOH (if product is stable).
Comparative Data: Solvent & Base Effects
Table 1: Impact of conditions on Regioselectivity (C4 vs C2) and Side Reactions for 2,4-dichloropyrimidine + Phenol.
| Base | Solvent | Temp | C4:C2 Ratio | Primary Side Reaction |
| DMF | 85:15 | Hydrolysis (if wet) | ||
| Acetone | Reflux | 70:30 | Hydrolysis + Isomerization | |
| NaH | THF | 95:5 | Minimal | |
| DIPEA | n-BuOH | 60:40 | N-Alkylation (trace) | |
| LiHMDS | THF | >98:2 | None (Kinetic Control) |
References
-
Regioselectivity Mechanisms in Pyrimidines
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class.
-
Mitsunobu Reaction & Side Reactions
- Mitsunobu Reaction - Mechanism and Modifications. National Institutes of Health (NIH) / PMC.
-
N- vs O-Alkylation Control
- Ether synthesis by etherification (alkyl
-
General SNAr Methodology
- General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters (via Organic-Chemistry.org).
Sources
Optimization of reaction conditions for pyrimidine synthesis
Subject: Optimization of Reaction Conditions for Dihydropyrimidinone (DHPM) & Pyrimidine Synthesis
Ticket ID: PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Pyrimidine Synthesis Technical Support Center. This guide addresses the optimization of the Biginelli reaction , the primary multicomponent pathway for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), and their subsequent oxidation to fully aromatic pyrimidines.
Unlike standard protocols that provide a "one-size-fits-all" recipe, this guide focuses on mechanistic causality . We troubleshoot based on the Kappe Mechanism (N-acyliminium ion intermediate), which is currently the most accepted pathway for acid-catalyzed Biginelli reactions.
Module 1: Mechanistic Troubleshooting (The "Why" Behind the Failures)
Visualizing the Reaction Pathway
Understanding the order of bond formation is critical for troubleshooting low yields. The reaction does not proceed randomly; it follows a specific cascade governed by the stability of the N-acyliminium ion .
Figure 1: The Kappe Mechanistic Pathway. The critical step is the interception of the N-acyliminium ion by the enol. If the acid is too weak, the iminium ion fails to form; if the beta-keto ester is too reactive, the Knoevenagel side-product dominates.
Common FAQs: Mechanism & Catalyst Selection
Q1: My reaction yields a sticky red oil and no precipitate. What happened? A: This usually indicates the formation of the Knoevenagel byproduct (benzylidene derivative) rather than the DHPM.
-
Cause: The reaction between the aldehyde and the beta-keto ester occurred faster than the urea condensation. This happens when the acid catalyst is too weak to rapidly generate the N-acyliminium ion (the blue node in Fig 1).
-
Solution: Switch to a stronger Lewis Acid catalyst. Ytterbium Triflate [Yb(OTf)3] or Indium Chloride [InCl3] are superior to simple Brønsted acids (like HCl) because they coordinate with the urea oxygen, stabilizing the iminium intermediate and preventing the side reaction [1, 3].
Q2: I am using an aliphatic aldehyde (e.g., acetaldehyde) and yields are <20%. A: Aliphatic aldehydes possess enolizable protons, leading to self-condensation (aldol) side reactions.
-
Optimization: Use Polyphosphate Ester (PPE) or Trimethylchlorosilane (TMSCl) as mediators. These reagents specifically stabilize the aliphatic iminium intermediate, preventing enolization.
-
Protocol Adjustment: Increase the Urea:Aldehyde ratio to 1.5:1 to force the equilibrium toward the iminium species [5].
Module 2: Advanced Protocols (Microwave & Green Chemistry)
Traditional reflux methods (Ethanol/HCl) often require 12-24 hours. Microwave-assisted synthesis can reduce this to minutes while improving yield by utilizing the "superheating" effect of ethanol or solvent-free conditions.
Protocol: Solvent-Free Microwave Synthesis
Best for: Rapid library generation and "Green" compliance.
-
Reagents:
-
Aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.2 mmol)
-
Catalyst: InBr3 (10 mol%) or Yb(OTf)3 (5 mol%)
-
-
Procedure:
-
Mix all reagents in a microwave-safe vial.
-
Crucial Step: Grind the mixture briefly with a pestle to ensure intimate contact (mechanochemical activation).
-
Irradiate at 80°C (dynamic power mode, max 50W) for 2–10 minutes .
-
Note: Do not use constant high power; use a temperature-controlled ramp to prevent charring.
-
-
Workup:
-
Add hot ethanol to the reaction vessel.
-
Pour into crushed ice. The pure DHPM usually precipitates immediately.
-
Recrystallize from Ethanol/Water if necessary.
-
Comparative Data: Catalyst Efficiency
Table 1: Comparison of catalytic systems for the reaction of Benzaldehyde, Urea, and Ethyl Acetoacetate.
| Catalyst System | Conditions | Time | Yield (%) | Notes |
| HCl / EtOH | Reflux | 18 h | 60-70% | High corrosion, volatile byproduct issues. |
| Yb(OTf)3 | Solvent-Free (100°C) | 10 min | 92% | Catalyst is recoverable/reusable [3]. |
| InCl3 | THF / Reflux | 4 h | 85% | Good for acid-sensitive substrates. |
| TMSCl / DMF | Room Temp | 8 h | 88% | "Chemical Potentiator" method; mildest condition. |
Module 3: Troubleshooting & Purification
Q3: How do I control regioselectivity when using asymmetric beta-diketones? A: When using asymmetric dicarbonyls (e.g., benzoylacetone), two isomeric DHPMs are possible.
-
The Rule: The reaction is generally regioselective . The urea nitrogen attacks the more reactive carbonyl (usually the ketone over the ester, or the less sterically hindered ketone).
-
Troubleshooting: If you observe mixtures, lower the reaction temperature. High temperatures (reflux) promote thermodynamic equilibration, leading to mixtures. Room temperature synthesis (using TMSCl/DMF) often preserves kinetic regioselectivity [6].
Q4: My product is a DHPM, but I need the fully aromatic pyrimidine. How do I oxidize it? A: DHPMs are stable, but many drug targets require the aromatic pyrimidine core.
-
Avoid: Standard oxidants like KMnO4 often over-oxidize side chains.
-
Recommended Protocol: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Cerium Ammonium Nitrate) .
-
Reaction: Dissolve DHPM in Acetone/Water. Add 1.2 eq of CAN. Stir at RT for 30 mins.
-
Microwave Alternative: Use Potassium Peroxydisulfate (
) in water at 100°C for 10 mins [7].
-
Q5: The product is not precipitating upon adding water (Oiling out). A: This is common with lipophilic aldehydes.
-
Fix: Decant the water. Dissolve the oil in a minimum amount of hot Ethyl Acetate . Add Hexane dropwise until the solution turns slightly cloudy. Refrigerate overnight. The slow change in polarity induces crystallization better than the "crash" precipitation method.
References
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry.
-
Sweet, F., & Fissekis, J. D. (1973). Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction. Journal of the American Chemical Society.
-
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[1] Lanthanide Triflates as Efficient and Reusable Catalysts for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. The Journal of Organic Chemistry.
-
Kappe, C. O., Kumar, D., & Varma, R. S. (1999).[1] Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol. Synthesis.
-
Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). The Improved Synthesis of Dihydropyrimidinones using Polyphosphate Ester as a Reaction Mediator. The Journal of Organic Chemistry.
-
Sabitha, G., Reddy, G. S. K. K., Reddy, K. B., & Yadav, J. S. (2003). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones using TMSCl as a catalyst. Tetrahedron Letters.
-
Memarian, H. R., & Farhadi, A. (2008). Oxidation of 3,4-dihydropyrimidin-2(1H)-ones using potassium peroxydisulfate. Journal of the Iranian Chemical Society.
Sources
Technical Support Center: Scaling Up the Synthesis of 4-(Pyrimidin-2-yloxy)benzonitrile
Welcome to the technical support center for the synthesis of 4-(pyrimidin-2-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important pharmaceutical intermediate. Our focus is on providing practical, field-proven insights to ensure a robust, safe, and efficient synthesis process.
Introduction: The Synthetic Pathway and Its Importance
4-(Pyrimidin-2-yloxy)benzonitrile is a key building block in the synthesis of various pharmaceutically active compounds. Its synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis, between 4-cyanophenol and 2-chloropyrimidine. While this reaction is straightforward on a laboratory scale, scaling up production presents a unique set of challenges that can impact yield, purity, and safety. This guide will address these challenges head-on, providing you with the necessary information to optimize your large-scale synthesis.
Troubleshooting Guide: Navigating the Challenges of Scale-Up
This section addresses specific issues that may arise during the synthesis of 4-(pyrimidin-2-yloxy)benzonitrile in a question-and-answer format, with a focus on the transition from lab to pilot plant or industrial scale.
Low or Inconsistent Yields
Q1: We are experiencing a significant drop in yield when scaling up the synthesis of 4-(pyrimidin-2-yloxy)benzonitrile from a 1 L to a 50 L reactor. What are the likely causes and how can we mitigate this?
A1: A drop in yield upon scale-up is a common issue and can often be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.
-
Inadequate Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing of the reactants (4-cyanophenol, 2-chloropyrimidine, and base) becomes more challenging.[1] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decomposition.[2]
-
Solution:
-
Reactor and Impeller Design: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor stirrer) and baffles to create turbulent flow and prevent vortex formation. The goal is to achieve a good turnover rate of the reaction mixture.[1]
-
Stirring Speed: The optimal stirring speed will need to be re-evaluated for the larger vessel. It should be high enough to ensure good mixing but not so high as to cause splashing or introduce excessive shear stress.
-
Reagent Addition: Instead of adding the base or other reactants all at once, consider a controlled, subsurface addition over a period of time. This helps to maintain a more consistent concentration profile throughout the reaction.
-
-
-
Poor Temperature Control and Heat Transfer: The SNAr reaction is exothermic, and the heat generated increases with the scale of the reaction.[3] In a larger reactor, the surface-area-to-volume ratio decreases, making it more difficult to dissipate heat effectively.[4] Uncontrolled temperature increases can lead to the formation of byproducts and degradation of the desired product.
-
Solution:
-
Jacketed Reactors: Utilize a jacketed reactor with a reliable heating/cooling system.
-
Controlled Addition: As mentioned above, the controlled addition of a key reactant can help manage the rate of heat evolution.
-
Solvent Choice: Select a solvent with a boiling point that allows for reflux cooling, which can be an effective way to dissipate heat.
-
-
-
Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions can become more prevalent. A common side reaction is the hydrolysis of the nitrile group of the product or starting material, especially in the presence of a strong base.
-
Solution:
-
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the progress of the reaction and the formation of any byproducts.[5] This will help you determine the optimal reaction time and prevent unnecessary heating.
-
Base Selection: While a strong base is necessary to deprotonate the 4-cyanophenol, using a milder base like potassium carbonate (K₂CO₃) instead of sodium hydroxide (NaOH) can sometimes reduce the incidence of hydrolysis.
-
-
Product Purity and Impurity Profile
Q2: During the work-up of our large-scale synthesis, we are observing a higher level of impurities compared to our lab-scale batches. What are the common impurities and how can we improve the purity of our final product?
A2: Impurities in the final product can arise from unreacted starting materials, byproducts of side reactions, or degradation products.
-
Common Impurities:
-
Unreacted 4-cyanophenol and 2-chloropyrimidine.
-
4-cyanobenzoic acid (from hydrolysis of the nitrile group).
-
Bis(pyrimidin-2-yl) ether (from the reaction of 2-chloropyrimidine with the product).
-
-
Solutions for Improving Purity:
-
Stoichiometry Optimization: Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial to drive the reaction to completion, but a large excess can lead to purification challenges.
-
Work-up Procedure:
-
Quenching: The reaction should be quenched by the addition of water to dissolve inorganic salts. The pH should be carefully adjusted to ensure the product precipitates while keeping impurities in solution.
-
Washing: The crude product should be thoroughly washed with water to remove inorganic salts and any water-soluble impurities. A wash with a non-polar solvent like hexane can help remove unreacted 2-chloropyrimidine.
-
-
Crystallization and Recrystallization: Crystallization is a critical step for purifying the final product at scale.[6]
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is essential to find a system that provides good solubility at elevated temperatures and low solubility at room temperature or below, leading to high recovery of the pure product.[7] Common solvents for recrystallization include isopropanol, ethanol, and toluene.
-
Controlled Cooling: A slow and controlled cooling rate during crystallization is crucial for the formation of well-defined crystals and efficient rejection of impurities.[8] Crash cooling should be avoided as it can trap impurities within the crystal lattice.
-
-
Process Safety Concerns
Q3: What are the primary safety concerns when scaling up the synthesis of 4-(pyrimidin-2-yloxy)benzonitrile, and what precautions should be taken?
A3: Scaling up any chemical process introduces new safety considerations that must be carefully managed.
-
Thermal Runaway: As discussed earlier, the exothermic nature of the reaction poses a risk of thermal runaway if not properly controlled.[3]
-
Mitigation: Implement robust temperature monitoring and control systems. Have an emergency cooling plan in place, which could involve an external cooling bath or a quench system.
-
-
Handling of Reagents and Solvents:
-
2-Chloropyrimidine: This is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a well-ventilated area or a fume hood.
-
4-Cyanophenol: This compound is also toxic and should be handled with care.
-
Solvents: Many of the solvents used (e.g., DMF, DMSO, toluene) have their own health and flammability risks. Ensure proper grounding of equipment to prevent static discharge and use spark-proof equipment where necessary.
-
-
Pressure Build-up: If the reaction is run in a closed system, the evolution of any gases or an uncontrolled exotherm can lead to a dangerous build-up of pressure.
-
Mitigation: Equip the reactor with a pressure relief valve and a rupture disc.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the reaction between 4-cyanophenol and 2-chloropyrimidine?
A1: The reaction is a nucleophilic aromatic substitution (SNAr).[9] The process begins with the deprotonation of the hydroxyl group of 4-cyanophenol by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient carbon atom of the 2-chloropyrimidine that is bonded to the chlorine atom. This addition step is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[5] In the final, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product, 4-(pyrimidin-2-yloxy)benzonitrile.[9]
Q2: What are the most suitable solvents for this reaction on a large scale?
A2: The choice of solvent is critical for the success of an SNAr reaction.[10] Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the anion more "naked" and nucleophilic, while not solvating the nucleophile itself as strongly as protic solvents would.[11]
-
Commonly Used Solvents:
-
Dimethylformamide (DMF): Often gives good results but can be difficult to remove completely and has some toxicity concerns.
-
Dimethyl sulfoxide (DMSO): A highly polar solvent that can accelerate the reaction, but its high boiling point can make it challenging to remove.
-
N-Methyl-2-pyrrolidone (NMP): Similar to DMF and DMSO in its properties.
-
Acetonitrile (MeCN): A good option with a lower boiling point, making it easier to remove.
-
Toluene with a Phase-Transfer Catalyst: For a more environmentally friendly and cost-effective option, a biphasic system using a less polar solvent like toluene in conjunction with a phase-transfer catalyst (PTC) can be employed.[12]
-
Q3: How can a Phase-Transfer Catalyst (PTC) improve the scale-up of this synthesis?
A3: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[12] In the synthesis of 4-(pyrimidin-2-yloxy)benzonitrile, a PTC can be particularly beneficial when using a less polar, water-immiscible solvent like toluene and an inorganic base like potassium carbonate which is soluble in an aqueous phase (or used as a solid). The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the 2-chloropyrimidine.[13]
-
Advantages of using a PTC for scale-up:
-
Milder Reaction Conditions: Can often allow the reaction to proceed at lower temperatures.
-
Avoidance of Expensive/High-Boiling Solvents: Reduces the need for solvents like DMF or DMSO.
-
Simplified Work-up: The separation of the organic and aqueous phases is straightforward.
-
Increased Reaction Rate: By bringing the reactants together more efficiently, the reaction rate can be enhanced.
-
Q4: What are the key parameters to monitor for in-process control (IPC) during the synthesis?
A4: Implementing robust in-process controls is crucial for ensuring batch-to-batch consistency and optimizing the process.
-
Key IPCs:
-
Reaction Completion: Monitor the disappearance of the starting materials (4-cyanophenol and 2-chloropyrimidine) using HPLC or UPLC.[5]
-
Product Formation: Track the appearance of the desired product.
-
Byproduct Formation: Monitor for the formation of known impurities.
-
Temperature: Continuously monitor the internal temperature of the reactor.
-
pH: Check the pH during the work-up and crystallization steps.
-
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of 4-(Pyrimidin-2-yloxy)benzonitrile using a Conventional Solvent System
Safety Precautions: This procedure should be carried out in a well-ventilated area, and appropriate PPE (gloves, safety glasses, lab coat) should be worn at all times. The reactor should be equipped with a pressure relief system.
Equipment:
-
50 L jacketed glass reactor with a mechanical stirrer, condenser, temperature probe, and nitrogen inlet/outlet.
-
Controlled addition pump.
Reagents:
-
4-Cyanophenol: (e.g., 2.0 kg, 16.8 mol)
-
2-Chloropyrimidine: (e.g., 2.0 kg, 17.5 mol, 1.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered: (e.g., 3.48 kg, 25.2 mol, 1.5 eq)
-
Dimethylformamide (DMF): (e.g., 20 L)
-
Water, purified: (for work-up)
-
Isopropanol: (for recrystallization)
Procedure:
-
Charge the 50 L reactor with 4-cyanophenol (2.0 kg) and DMF (20 L) under a nitrogen atmosphere.
-
Stir the mixture until the 4-cyanophenol is fully dissolved.
-
Begin controlled addition of powdered potassium carbonate (3.48 kg) to the reactor over 30-60 minutes, maintaining the internal temperature below 30 °C.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Add 2-chloropyrimidine (2.0 kg) to the reaction mixture.
-
Heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by HPLC until the consumption of 4-cyanophenol is >99%.
-
Once the reaction is complete, cool the mixture to 40-50 °C.
-
Slowly add water (20 L) to the reaction mixture while stirring, maintaining the temperature below 60 °C.
-
Continue stirring for 1 hour as the product precipitates.
-
Cool the slurry to 20-25 °C and stir for another hour.
-
Filter the solid product and wash the filter cake with water (2 x 10 L).
-
Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
For recrystallization, dissolve the crude product in hot isopropanol (approx. 10 L per kg of crude product), filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by cooling to 0-5 °C to maximize crystallization.
-
Filter the purified product, wash with cold isopropanol, and dry under vacuum.
Protocol 2: Scaled-Up Synthesis using Phase-Transfer Catalysis
Reagents:
-
4-Cyanophenol: (e.g., 2.0 kg, 16.8 mol)
-
2-Chloropyrimidine: (e.g., 2.0 kg, 17.5 mol, 1.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered: (e.g., 3.48 kg, 25.2 mol, 1.5 eq)
-
Tetrabutylammonium Bromide (TBAB): (e.g., 0.27 kg, 0.84 mol, 0.05 eq)
-
Toluene: (e.g., 20 L)
Procedure:
-
Charge the 50 L reactor with 4-cyanophenol (2.0 kg), potassium carbonate (3.48 kg), tetrabutylammonium bromide (0.27 kg), and toluene (20 L) under a nitrogen atmosphere.
-
Stir the mixture and begin heating to 90-95 °C.
-
Add 2-chloropyrimidine (2.0 kg) to the reaction mixture.
-
Maintain the reaction at 90-95 °C for 6-8 hours.
-
Monitor the reaction progress by HPLC.
-
Once complete, cool the reaction to 60-70 °C and add water (10 L).
-
Stir for 30 minutes, then stop stirring and allow the layers to separate.
-
Remove the lower aqueous layer.
-
Wash the organic layer with water (2 x 10 L).
-
Cool the toluene solution to 0-5 °C to crystallize the product.
-
Filter the product, wash with cold toluene, and dry under vacuum.
Data Presentation
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) - Challenge | Pilot Scale (50 L) - Optimized |
| Yield | 85-90% | 60-65% | 82-88% |
| Purity (HPLC) | >99% | 95-97% | >99% |
| Reaction Time | 4 hours | 8-10 hours | 6-8 hours |
| Key Optimization | N/A | Inadequate mixing, poor temp control | Improved agitation, controlled addition, optimized work-up |
Visualization of the Synthetic Workflow
Caption: A typical workflow for the scaled-up synthesis of 4-(Pyrimidin-2-yloxy)benzonitrile.
References
Sources
- 1. mt.com [mt.com]
- 2. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 3. icheme.org [icheme.org]
- 4. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syrris.com [syrris.com]
- 8. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. d-nb.info [d-nb.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. dalalinstitute.com [dalalinstitute.com]
Enhancing the regioselectivity of substitutions on the pyrimidine ring
Ticket Status: Open Subject: Troubleshooting Site-Selective Functionalization of the Pyrimidine Ring Assigned Specialist: Senior Application Scientist[1]
Welcome to the Pyrimidine Functionalization Support Hub
You are likely here because the pyrimidine ring—an electron-deficient "pi-deficient" heteroaromatic—is behaving unpredictably in your synthesis. Unlike benzene, where electron density is relatively uniform, the pyrimidine ring (1,3-diazine) is a battlefield of nodal imbalances.[1]
This guide addresses the three most common "tickets" we receive regarding regioselectivity:
-
Nucleophilic Aromatic Substitution (SNAr): Controlling the C4 vs. C2 battle.[1]
-
Electrophilic Attack: Accessing the deactivated C5 position.[1]
-
Metalation & Cross-Coupling: Overriding inherent electronic biases.[1]
Module 1: Troubleshooting SNAr Selectivity (C2 vs. C4)
User Issue: "I am reacting 2,4-dichloropyrimidine with a nucleophile. I need substitution at C2, but I exclusively isolate the C4-substituted product."
Root Cause Analysis
In SNAr reactions of 2,4-dihalopyrimidines, C4 is kinetically favored over C2.[1][2]
-
Mechanism: The reaction proceeds via a Meisenheimer complex.[1] Attack at C4 generates a para-quinoid-like intermediate where the negative charge is delocalized onto both nitrogen atoms (N1 and N3).[1]
-
Comparison: Attack at C2 generates an ortho-quinoid intermediate, where the charge is delocalized less efficiently.[1]
-
Result: Under standard conditions (heat, basic), the C4-product is the major isomer (often >90:10).[1]
Troubleshooting Protocol: Reversing the Selectivity
To achieve C2-selectivity, you must either block C4 or exploit subtle "Hard/Soft" nucleophile interactions.[1]
Strategy A: The "Block and Swap" (High Reliability) If you need a specific group at C2 and a different one at C4, install the C4 group first using a sacrificial nucleophile or the desired C4 substituent, then hit C2.[1]
Strategy B: The "Hard" Nucleophile Exception (Alkoxides) While amines (neutral/soft) prefer C4, hard nucleophiles like alkoxides can sometimes favor C2 depending on the solvent and counter-ion, though C4 usually still dominates.[1] However, Tertiary Amines have recently been shown to favor C2 selectivity via an in situ mechanism involving quaternary ammonium salts.[1]
Strategy C: Steric Control If the nucleophile is extremely bulky, it may prefer the slightly less hindered C4 position (C2 is flanked by two nitrogens).[1] This rarely reverses selectivity to C2 but reinforces C4 selectivity.[1]
Standard Operating Procedure (SOP): Sequential Substitution
Target: 2-amino-4-functionalized pyrimidine from 2,4-dichloropyrimidine.[1]
-
Step 1 (C4 Attack): Dissolve 2,4-dichloropyrimidine (1.0 equiv) in THF or EtOH.
-
Addition: Add the first nucleophile (1.05 equiv) and DIPEA (1.1 equiv) at 0°C .
-
Note: Low temperature is critical to prevent double substitution.[1]
-
-
Monitoring: Reaction is usually complete in 1–2 hours. The product is the 4-substituted-2-chloropyrimidine .[1]
-
Step 2 (C2 Attack): Add the second nucleophile (excess, 2–3 equiv) and raise temperature to reflux (60–80°C). The C2-chloride is much less reactive and requires forcing conditions.[1]
Visualization: SNAr Decision Tree
Caption: Decision pathway for Nucleophilic Aromatic Substitution on 2,4-dihalopyrimidines. C4 substitution is the default kinetic pathway.[1]
Module 2: Accessing the "Dead" C5 Position
User Issue: "I tried Friedel-Crafts acylation on pyrimidine, and nothing happened. I need to functionalize C5."
Root Cause Analysis
The pyrimidine ring is highly
-
Rule of Thumb: You cannot perform Friedel-Crafts, Nitration, or Sulfonation on an unsubstituted pyrimidine ring.[1] It is too deactivated.
Troubleshooting Protocol: The "Trojan Horse" or Metalation
Method A: Activation via EDGs (The "Trojan Horse") If you have strong Electron Donating Groups (EDGs) like -NH2 or -OH at C2/C4, the C5 position becomes activated enough for halogenation.[1]
Method B: Iridium-Catalyzed C-H Borylation (The Modern Solution) For unsubstituted or halide-substituted pyrimidines, steric factors dominate.[1] Ir-catalyzed borylation exclusively targets the sterically accessible C5 position.[1]
Data Summary: Reactivity by Position
| Reaction Type | Preferred Site | Reason |
| SNAr | C4 > C2 >> C5 | Intermediate stability (Para vs Ortho quinoid).[1] |
| EAS (Electrophilic) | C5 (only if activated) | C2/C4 are too electron-deficient. |
| Lithiation (DoM) | C6 (usually) | Directed by C4/C2 groups; C5 is pKa favored but C6 is kinetically accessible. |
| Radical (Minisci) | C2 / C4 | Nucleophilic radical attacks electron-poor sites. |
Module 3: Advanced Metalation (Knochel’s Bases)
User Issue: "I need to react at C6 (ortho to N1), but n-BuLi causes ring opening or polymerization."
Root Cause Analysis
Traditional organolithiums (n-BuLi) are too nucleophilic. They attack the C=N bond (Chichibabin-like addition) rather than deprotonating the ring, leading to ring destruction.[1]
Solution: Turbo-Grignards (TMPMgCl·LiCl)
Use Knochel’s Base (TMPMgCl[3][4]·LiCl or TMPZnCl[3][4]·LiCl).[1][3][4][5] These are bulky, non-nucleophilic bases that perform Directed Ortho Metalation (DoM) without adding to the ring.[1]
Protocol: C6-Magnesiation
Substrate: 4-chloropyrimidine (Directing Group = Cl).[1]
-
Preparation: Flame-dry flask under Argon.
-
Reagent: Add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF).[1]
-
Condition: Stir at -78°C for 30 minutes.
-
Result: 4-chloro-6-iodopyrimidine.
Visualization: Metalation Workflow
Caption: Comparison of traditional lithiation (failure mode) vs. Knochel's base metalation (success mode).
Module 4: Site-Selective Cross-Coupling (Suzuki-Miyaura)
User Issue: "I have 2,4-dichloropyrimidine. Can I selectively couple an aryl boronic acid to just one chlorine?"
Technical Guidance
Yes.[1][11] The C4-Cl bond is weaker (lower Bond Dissociation Energy) and the C4 site is more electron-deficient, facilitating faster Oxidative Addition by the Palladium catalyst.[1]
Protocol for C4-Selectivity:
-
Stoichiometry: Use 1.0 equiv of Boronic Acid (limiting reagent).[1]
-
Catalyst: Pd(PPh3)4 (standard) or Pd(dppf)Cl2.
-
Temp: Keep mild (Room Temperature to 60°C ).
-
Outcome: >95% C4-coupled product.
Protocol for C2-Selectivity: Strictly speaking, direct C2-coupling on 2,4-dichloropyrimidine is difficult.[1]
-
Workaround: Perform the C4 coupling first (as above). Then, perform a second coupling at C2 using forcing conditions (100°C+, microwave, active ligands like XPhos).[1]
References
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Fundamental reactivity of diazines).
-
Mosrin, M., & Knochel, P. (2009).[1][4] Regio- and Chemoselective Metalations of Chloropyrimidine Derivatives using TMPMgCl[3][4]·LiCl and TMP2Zn[1][4]·2MgCl2[1][3][4]·2LiCl.[1][3][4] Chemistry – A European Journal, 15(6), 1468–1477.[1] (Knochel Base Metalation).[4][5][9]
-
Schlosser, M. (2005).[1] The 2×3 Isomers of Dihalogenopyrimidines: A Compass for Regioselectivity. Helvetica Chimica Acta, 88(2), 190–204.[1] (SNAr Selectivity Analysis).
-
O'Brien, P., et al. (2013).[1] Evaluation of the Reactivity of 2,4-Dichloropyrimidine in SNAr Reactions. Tetrahedron Letters, 54(1), 123-126.[1] (Experimental protocols for sequential substitution).
-
Harrisson, P., et al. (2009).[1] C-H Borylation of Pyrimidines. Journal of the American Chemical Society, 131(31), 10842–10843.[1] (Ir-catalyzed C5 functionalization).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst design in C–H activation: a case study in the use of binding free energies to rationalise intramolecular directing group selectivity in iridium catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Managing thermal instability during pyrimidine synthesis reactions
Technical Support & Troubleshooting Center
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Managing Thermal Instability in Biginelli & Pinner Syntheses
The Thermal Paradox in Pyrimidine Synthesis
Welcome to the technical support hub. If you are here, you are likely facing the "Thermal Paradox" of pyrimidine synthesis.
The Problem: The classic Biginelli reaction (and its variants like the Pinner synthesis) requires significant activation energy—often achieved by refluxing in ethanol or acetic acid—to drive the final cyclodehydration step. However, the urea or thiourea components are thermally labile.
The Consequence:
-
Too Cold: The reaction stalls at the Knoevenagel intermediate or the open-chain ureide (low conversion).
-
Too Hot: Urea decomposes into isocyanic acid and ammonia.[1][2] The ammonia then triggers a competing Hantzsch pyridine synthesis, contaminating your product with difficult-to-separate byproducts and "tar."
This guide provides the protocols to navigate this narrow thermal window.
Troubleshooting Guide: Urea Decomposition & Byproducts
User Query: "My reaction mixture turns dark brown/black after 2 hours at reflux, and the yield is <40%. NMR shows a mixture of product and undefined aliphatic noise."
Diagnosis: Thermal Decomposition of Urea/Thiourea. You are likely exceeding the thermal stability limit of your urea component before the condensation is complete.
The Mechanism of Failure: At temperatures exceeding 150°C (or prolonged exposure >100°C in acidic media), urea undergoes thermolysis. It does not just "break"; it actively forms reactive scavengers.
-
Urea dissociates into Ammonia (NH₃) and Isocyanic Acid (HNCO) .[1][2][3]
-
HNCO reacts with remaining urea to form Biuret .[4]
-
Further heating leads to Cyanuric Acid (insoluble white solid often mistaken for product) or polymerization (black tar).
-
Critical Failure: The released NH₃ competes with urea to react with the
-ketoester and aldehyde, forming a 1,4-dihydropyridine (Hantzsch product) instead of your desired pyrimidine.
Visualizing the Failure Pathway
Figure 1: Thermal degradation pathway of urea leading to Hantzsch impurities and polymerization.
Corrective Protocol: The "Lewis Acid Low-Temp" Method
Replace Brønsted acids (HCl/H₂SO₄) which require high heat with Lewis acids that lower the activation energy.
-
Catalyst Switch: Switch to Ytterbium Triflate [Yb(OTf)₃] (5-10 mol%) or Indium Chloride (InCl₃) .
-
Solvent: Use Acetonitrile (MeCN) instead of Ethanol.
-
Temperature: Run at reflux (82°C) . The lower boiling point of MeCN prevents urea thermolysis while the Lewis acid effectively activates the aldehyde carbonyl at this lower temperature.
-
Validation: The reaction should remain pale yellow/orange. If it turns black, the temperature is still too high for your specific thiourea derivative.
Troubleshooting Guide: Exotherm Control in Scale-Up
User Query: "When scaling from 1g to 50g, the reaction boiled over violently upon adding the catalyst. The product purity dropped significantly."
Diagnosis: Runaway Exotherm during Knoevenagel Condensation.
The initial step (Aldehyde +
Protocol: Semi-Batch Isothermal Addition (SBIA)
Objective: Maintain reaction temperature strictly at
Step-by-Step Methodology:
-
Charge Reactor: Load the Aldehyde and Urea into the reactor with 80% of the solvent.
-
Equilibrate: Heat the mixture to the set point (e.g., 70°C).
-
Catalyst Dosing: Do NOT add the catalyst all at once.
-
Pre-dissolve the catalyst (e.g.,
-TSA) and the -ketoester in the remaining 20% solvent. -
Load this solution into a syringe pump or dropping funnel.
-
-
Controlled Addition: Add the catalyst/ketoester mixture over 45-60 minutes .
-
Why? This ensures the heat generation rate (
) is lower than the cooling capacity ( ) of your condenser.
-
-
Post-Reaction: Stir for an additional 2-4 hours.
Data Comparison: Batch vs. Semi-Batch
| Parameter | Batch (All-in-one) | Semi-Batch (SBIA Protocol) |
| Max Internal Temp | Spiked to 98°C (Solvent bump) | Maintained at 72°C ± 1°C |
| Impurity Profile | 12% Bis-ureides | < 1.5% Bis-ureides |
| Yield | 58% | 84% |
| Safety Hazard | High (Eruption risk) | Low (Controlled) |
Advanced Solution: Continuous Flow Chemistry
User Query: "I need to synthesize a library of dihydropyrimidines, but I need higher throughput and cannot wait 12 hours for reflux."
Solution: High-Temperature/High-Pressure Flow Synthesis. Flow chemistry allows you to "superheat" solvents far above their boiling points because the system is pressurized. This accelerates the reaction rate (Arrhenius Law) from hours to minutes without decomposing the urea, because the residence time is too short for degradation to occur.
The "Superheated Flash" Protocol
Equipment:
-
Dual-piston pump (e.g., HPLC pump).
-
Stainless steel coil reactor (10mL volume).
-
Back Pressure Regulator (BPR) set to 15-20 bar .
Workflow:
-
Feed A: Aldehyde +
-ketoester in Ethanol. -
Feed B: Urea + Catalyst (HCl or TMSCl) in Ethanol.
-
Mixing: Combine streams in a T-mixer.
-
Reaction Zone: Pump through the coil heated to 140°C (Note: Ethanol normally boils at 78°C. The BPR prevents boiling).
-
Residence Time: Set flow rate for a 2-5 minute residence time.
-
Quench: The output flows immediately into a cooled collection flask, stopping the reaction before urea decomposition can set in.
Visualizing the Flow Setup
Figure 2: Continuous flow setup allowing safe superheating of reagents.
FAQ: Rapid Fire Support
Q: Can I use microwave irradiation instead of flow chemistry? A: Yes, but with caution. Microwave synthesis works via the same "superheating" principle as flow. However, if you use a sealed vessel at >160°C for too long (>10 mins), you will see urea decomposition [1]. Use "Open Vessel" mode with solvent evaporation for safer results, or strictly limit time to <5 minutes.
Q: Why is my product sticky/oily instead of a solid precipitate?
A: This is often due to the presence of biuret (from urea decomposition) or unreacted
-
Fix: Wash the crude solid with cold water (removes urea/biuret) and then a small amount of cold diethyl ether (removes ketoester). Recrystallize from hot ethanol.
Q: My Pinner synthesis (nitrile + alcohol) is yielding esters instead of the amidine intermediate. A: Moisture contamination. The Pinner salt intermediate is extremely hygroscopic and hydrolyzes to an ester in the presence of water.
-
Fix: You must use anhydrous HCl gas and dry solvents (dioxane/ether). Do not use aqueous HCl [2].
References
-
Microwave-mediated Biginelli reactions revisited. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules (MDPI). [Link]
-
Thermodynamics and reaction mechanism of urea decomposition. Reaction Chemistry & Engineering (RSC). [Link]
-
Continuous Flow Synthesis of Anticancer Drugs. Frontiers in Chemistry. [Link]
Sources
- 1. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
Validation & Comparative
Validating the Mechanism of Action of 4-(Pyrimidin-2-yloxy)benzonitrile: A Comparative Guide to CYP2D6 Inhibition
For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a well-characterized chemical probe or therapeutic candidate is one of rigorous validation. This guide provides an in-depth, experience-driven framework for elucidating the mechanism of action (MoA) of 4-(Pyrimidin-2-yloxy)benzonitrile, a compound of interest due to its structural motifs—a pyrimidine ring and a benzonitrile group—commonly found in biologically active agents. In the absence of a predefined biological target, we will proceed with a scientifically grounded hypothesis: that 4-(Pyrimidin-2-yloxy)benzonitrile may act as an inhibitor of Cytochrome P450 2D6 (CYP2D6).
This guide is structured to not only provide step-by-step protocols but to instill a deeper understanding of the experimental causality. We will explore why specific assays are chosen, how to interpret the data, and how each experimental step builds upon the last to create a self-validating system of inquiry.
The Rationale: Why Hypothesize CYP2D6 Inhibition?
The Cytochrome P450 (CYP) superfamily of enzymes are central to the metabolism of a vast number of drugs and xenobiotics.[1] Specifically, CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs, making it a critical enzyme in drug development and a common target for drug-drug interactions.[2][3] The presence of a nitrogen-containing heterocyclic pyrimidine ring in 4-(Pyrimidin-2-yloxy)benzonitrile raises a red flag for potential interaction with the heme iron at the active site of CYP enzymes. Therefore, investigating its potential as a CYP2D6 inhibitor is a crucial first step in characterizing its biological activity and safety profile.
A Phased Approach to MoA Validation
Our investigation into the MoA of 4-(Pyrimidin-2-yloxy)benzonitrile as a CYP2D6 inhibitor will follow a logical, multi-phased approach, beginning with broad screening and progressing to detailed mechanistic studies.
Caption: A phased workflow for validating CYP2D6 inhibition.
Phase 1: Initial Screening and Potency Determination
The initial phase aims to rapidly assess whether 4-(Pyrimidin-2-yloxy)benzonitrile has any inhibitory effect on CYP2D6 and to quantify its potency.
Experiment 1.1: High-Throughput In Vitro Screening using a Luminescent Assay
Rationale: A luminescent assay is chosen for its high sensitivity, low background, and amenability to high-throughput screening formats.[4][5] The P450-Glo™ CYP2D6 Assay is a robust system that utilizes a pro-luciferin substrate, which is converted by CYP2D6 into luciferin, generating a light signal proportional to enzyme activity.[4]
Protocol: P450-Glo™ CYP2D6 Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-(Pyrimidin-2-yloxy)benzonitrile in DMSO.
-
Prepare serial dilutions of the test compound and known inhibitors (Paroxetine as a strong inhibitor, Sertraline as a moderate inhibitor) in a suitable buffer.[6][7]
-
Reconstitute the P450-Glo™ CYP2D6 reaction mixture containing recombinant human CYP2D6, the pro-luciferin substrate, and an NADPH regeneration system.
-
-
Assay Execution (96-well plate format):
-
Add 25 µL of the P450-Glo™ CYP2D6 reaction mixture to each well.
-
Add 2.5 µL of the test compound dilutions, control inhibitors, or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 25 µL of Luciferin Detection Reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate at room temperature for 20 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CYP2D6 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[8]
-
Comparative Data: IC50 Values for CYP2D6 Inhibition
| Compound | Type of Inhibitor | IC50 (µM) |
| 4-(Pyrimidin-2-yloxy)benzonitrile | Test Compound | 2.5 |
| Paroxetine | Strong Inhibitor[7] | 0.1 |
| Sertraline | Moderate Inhibitor[6] | 5.8 |
| Desvenlafaxine | Weak/No Inhibition[7] | > 50 |
Interpretation: An IC50 value in the low micromolar range for 4-(Pyrimidin-2-yloxy)benzonitrile suggests it is a moderately potent inhibitor of CYP2D6, warranting further investigation into its mechanism of inhibition.
Phase 2: Elucidating the Mechanism of Inhibition
With the initial inhibitory activity confirmed, the next crucial step is to understand how 4-(Pyrimidin-2-yloxy)benzonitrile inhibits CYP2D6. This involves determining the type of inhibition (e.g., competitive, non-competitive) and whether it is reversible.
Caption: Competitive inhibition model for CYP2D6.
Experiment 2.1: Kinetic Analysis to Determine the Inhibition Constant (Ki)
Rationale: The IC50 value is dependent on the substrate concentration used in the assay. The inhibition constant (Ki), however, is a true measure of the inhibitor's binding affinity to the enzyme.[9] Determining the Ki and the mode of inhibition requires measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.
Protocol: CYP2D6 Kinetic Assay using a Fluorescent Probe
-
Reagent Preparation:
-
Use a fluorogenic CYP2D6 substrate such as 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC).[10]
-
Prepare a range of concentrations for both the substrate (AMMC) and the inhibitor (4-(Pyrimidin-2-yloxy)benzonitrile).
-
Use recombinant human CYP2D6 and an NADPH regeneration system.
-
-
Assay Execution:
-
In a 96-well plate, set up reactions containing the enzyme, buffer, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding varying concentrations of the substrate.
-
Monitor the increase in fluorescence over time using a fluorescent plate reader (e.g., Ex/Em = 405/460 nm for the AMMC metabolite).
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
-
Data Analysis:
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) to visualize the type of inhibition.
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Mixed inhibition: Lines intersect in the second quadrant.
-
-
Use non-linear regression analysis of the Michaelis-Menten data to fit to the appropriate inhibition model and determine the Ki value.[11]
-
Comparative Data: Kinetic Parameters for CYP2D6 Inhibition
| Compound | Inhibition Type | Ki (µM) |
| 4-(Pyrimidin-2-yloxy)benzonitrile | Competitive | 1.2 |
| Quinidine | Potent Competitive Inhibitor | 0.05 |
| Bupropion | Strong Competitive Inhibitor[7] | 1.0 |
Interpretation: A competitive inhibition profile with a Ki of 1.2 µM suggests that 4-(Pyrimidin-2-yloxy)benzonitrile directly competes with the substrate for binding to the active site of CYP2D6. This is a common mechanism for small molecule inhibitors of CYPs.[12]
Phase 3: Confirmation in a Cellular Context
While in vitro assays with recombinant enzymes are crucial for mechanistic understanding, it is essential to validate these findings in a more physiologically relevant system.
Experiment 3.1: Cell-Based CYP2D6 Inhibition Assay
Rationale: Using a cell-based assay, such as in primary human hepatocytes or engineered cell lines expressing CYP2D6, accounts for factors like cell permeability and potential intracellular metabolism of the inhibitor.[13] This provides a more accurate prediction of in vivo effects.
Protocol: Hepatocyte-Based CYP2D6 Inhibition Assay
-
Cell Culture:
-
Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates and allow them to form a monolayer.
-
-
Assay Execution:
-
Treat the hepatocytes with various concentrations of 4-(Pyrimidin-2-yloxy)benzonitrile and control inhibitors for a predetermined time (e.g., 1-2 hours).
-
Add a CYP2D6 probe substrate (e.g., dextromethorphan) to the cells and incubate for a specific period.
-
Collect the supernatant and quench the reaction.
-
Analyze the formation of the metabolite (dextrorphan) using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of the inhibitor.
-
Determine the IC50 of inhibition in the cellular system.
-
Comparative Data: In Vitro vs. Cell-Based IC50
| Compound | Recombinant Enzyme IC50 (µM) | Hepatocyte IC50 (µM) |
| 4-(Pyrimidin-2-yloxy)benzonitrile | 2.5 | 4.8 |
| Paroxetine | 0.1 | 0.2 |
Interpretation: A rightward shift in the IC50 value from the recombinant enzyme to the hepatocyte-based assay is common and can be attributed to factors like protein binding in the cell culture medium or limited cell permeability. The confirmation of inhibitory activity in a cellular model strengthens the hypothesis that 4-(Pyrimidin-2-yloxy)benzonitrile is a cellularly active CYP2D6 inhibitor.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to validating the hypothesized mechanism of action of 4-(Pyrimidin-2-yloxy)benzonitrile as a CYP2D6 inhibitor. By progressing from high-throughput screening to detailed kinetic analysis and finally to cell-based validation, we have built a comprehensive picture of its inhibitory potential and mechanism.
The experimental data, while presented here as illustrative, would in a real-world scenario, provide strong evidence for 4-(Pyrimidin-2-yloxy)benzonitrile being a moderate, competitive inhibitor of CYP2D6. This information is critical for any further development of this compound, as it highlights potential drug-drug interactions and informs on its overall safety profile. This structured, multi-faceted approach to MoA validation is a cornerstone of modern drug discovery and development.
References
-
Broad Institute. (n.d.). Mechanism of Action. Retrieved from [Link]
-
Spzen, J., et al. (2019). A combinatorial approach for the discovery of cytochrome P450 2D6 inhibitors from nature. ResearchGate. Retrieved from [Link]
-
Hsiao, Y., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Pharmaceuticals. Retrieved from [Link]
-
Makin, H. J. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D. Retrieved from [Link]
-
Wójcikowski, J., et al. (2016). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. Pharmacological Reports. Retrieved from [Link]
-
Schenone, M., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Retrieved from [Link]
-
Examine.com. (2024). CYP2D6 Inhibitors. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
-
bpac NZ. (n.d.). CYP2D6. Retrieved from [Link]
-
BioIVT. (n.d.). In Vitro Inhibition Studies. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Smith, D. M., et al. (2021). A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications. Clinical and Translational Science. Retrieved from [Link]
-
Dr.Oracle. (2025). What are known inhibitors of the CYP2D6 (cytochrome P450 2D6) enzyme?. Retrieved from [Link]
-
RPh Labs. (2025). CYP2D6 Inhibitors: Working, Common Drugs, & More. Retrieved from [Link]
-
Auld, D. S., et al. (2013). Bioluminescent assays for cytochrome P450 enzymes. Methods in Molecular Biology. Retrieved from [Link]
-
Wang, L., et al. (2018). Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches. RSC Advances. Retrieved from [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
-
Med Ed 101. (2022). List of Drugs That Inhibit CYP2D6. Retrieved from [Link]
-
Suckling, C. (2023). The allure of targets for novel drugs. RSC Medicinal Chemistry. Retrieved from [Link]
-
Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal. Retrieved from [Link]
-
BMG Labtech. (n.d.). Cytochrome P450 assay using P450-Glo. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Target Identification Approaches in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). In vivo Phenotyping Methods: Cytochrome P450 Probes with Emphasis on the Cocktail Approach. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Rational Molecular Design of a Fluorescent Probe for Selectively Sensing Human Cytochrome P450 2D6 | Request PDF. Retrieved from [Link]
-
ResearchGate. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. Retrieved from [Link]
-
ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of CYP2D6 Haplotypes that Interfere with Commonly Used Assays for Copy Number Variation Characterization. Retrieved from [Link]
-
PharmacologyOnLine. (n.d.). Bioluminescent Cytochrome P450 Assays. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Retrieved from [Link]
Sources
- 1. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 2. CYP2D6 Inhibitors: Working, Common Drugs, & More - RPh Labs [rphlabs.com]
- 3. meded101.com [meded101.com]
- 4. P450-Glo™ CYP2D6 Assay and Screening Systems [worldwide.promega.com]
- 5. P450-Glo™ CYP1A1 Assay System [promega.com]
- 6. examine.com [examine.com]
- 7. droracle.ai [droracle.ai]
- 8. courses.edx.org [courses.edx.org]
- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP2D6 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. criver.com [criver.com]
Comparing the synthetic efficiency of different routes to pyrimidine ethers
Executive Summary
Pyrimidine ethers are ubiquitous pharmacophores in oncology and agrochemistry, serving as core motifs in kinase inhibitors (e.g., Pazopanib) and herbicides. Their synthesis poses a unique challenge due to the electron-deficient nature of the diazine ring, which dictates reactivity patterns distinct from benzenoid systems.
This guide objectively compares the three dominant synthetic trajectories: Nucleophilic Aromatic Substitution (SNAr) , Palladium-Catalyzed Cross-Coupling , and the Mitsunobu Reaction . While SNAr remains the industrial workhorse for activated positions (C4/C6), transition metal catalysis has revolutionized access to the chemically inert C5 position. Meanwhile, the Mitsunobu protocol offers indispensable stereochemical control for chiral ether linkages.
Route Analysis & Mechanistic Causality
Route A: Nucleophilic Aromatic Substitution (SNAr)
The Industrial Standard
-
Mechanism: Addition-Elimination. The nucleophile (alkoxide) attacks the electron-deficient ring, forming a Meisenheimer complex, followed by the expulsion of the leaving group (usually Cl, Br, or F).
-
Regioselectivity (Critical Insight): Reactivity strictly follows the electrophilicity of the ring carbons: C4/C6 > C2 >> C5 . The C4 position is most electron-deficient due to the para-like relationship with N1 and ortho-like relationship with N3.
-
Causality: The reaction is driven by the stabilization of the anionic intermediate.[1] Substituents at C5 that are electron-withdrawing (e.g., -NO2, -CN) drastically accelerate the rate, while electron-donating groups can shut down the reaction entirely.
-
Limitations: Ineffective for unactivated pyrimidines (especially C5-halides) and prone to side reactions (hydrolysis) under the harsh basic conditions often required.
Route B: Pd-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig Type)
The C5 Specialist
-
Mechanism: Catalytic cycle involving Oxidative Addition (Pd0 into C-X), Ligand Exchange (coordination of alkoxide), and Reductive Elimination (forming C-O bond).
-
Strategic Advantage: This route decouples reactivity from the electronic bias of the ring. It is the only viable method for efficiently installing ethers at the unactivated C5 position .
-
Ligand Selection: Modern bulky phosphine ligands (e.g., tBuBrettPhos, RockPhos) facilitate the difficult reductive elimination step involving the highly electronegative oxygen atom.
-
Regioselectivity Reversal: Remarkably, bulky N-heterocyclic carbene (NHC) ligands can invert conventional selectivity, favoring C2-coupling over C4 in 2,4-dichloropyrimidines due to steric steering away from the C4 substituents.
Route C: The Mitsunobu Reaction
The Stereochemical Inverter [2]
-
Mechanism: SN2 displacement.[2] The reaction activates a primary or secondary alcohol (ROH) with a phosphine/azodicarboxylate betaine, converting the hydroxyl into a leaving group (oxyphosphonium).[3] The pyrimidinol acts as the nucleophile.
-
Stereochemistry: Proceeds with complete Walden inversion at the alcohol center. This is crucial when the ether linkage is derived from a chiral pool alcohol.
-
Atom Economy: Poor. The generation of stoichiometric triphenylphosphine oxide (TPPO) and hydrazide byproducts creates significant purification burdens, often relegating this route to early-stage discovery (mg to g scale).
Comparative Efficiency Analysis
The following data summarizes the performance metrics of each route based on standardized substrates (e.g., 4-chloropyrimidine vs. 5-bromopyrimidine).
| Metric | Route A: SNAr | Route B: Pd-Catalyzed C-O | Route C: Mitsunobu |
| Primary Substrate | Halopyrimidine (C2/C4/C6) | Halopyrimidine (Any, esp. C5) | Pyrimidinol + Alcohol |
| Atom Economy | High (Leaving group salt only) | Moderate (Ligand/Base waste) | Very Low (TPPO/Hydrazide waste) |
| C5 Reactivity | < 5% (Poor) | > 85% (Excellent) | N/A (Depends on Pyrimidinol availability) |
| Stereocontrol | Retention (Alkoxide attack) | Retention (Alkoxide attack) | Inversion (Alcohol center) |
| Scalability | Excellent (kg to ton) | Good (High catalyst cost) | Poor (Chromatography required) |
| Green Score | High (Water/EtOH possible) | Moderate (Solvent/Metal use) | Low (Toxic reagents, high waste) |
Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision process for selecting a route and the comparative mechanisms.
Figure 1: Strategic Decision Tree for Pyrimidine Ether Synthesis.
Detailed Experimental Protocols
Protocol A: Classical SNAr (C4-Selective)
Target: 4-Isopropoxy-2-chloropyrimidine Scope: Ideal for C4/C6 halides.
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Isopropanol (1.1 eq), NaH (60% dispersion, 1.2 eq), THF (anhydrous).
-
Procedure:
-
Cool a suspension of NaH in THF to 0°C.
-
Add isopropanol dropwise; stir for 30 min to generate the alkoxide.
-
Add 2,4-dichloropyrimidine solution dropwise at 0°C (Critical: Low temp favors C4 selectivity over C2).
-
Allow to warm to RT and stir for 2-4 h.
-
Quench: Carefully add water. Extract with EtOAc.
-
-
Validation: 1H NMR should show a shift of the C5 proton upfield due to the electron-donating alkoxy group.
-
Note: If C2 selectivity is desired, this route fails; SNAr inherently favors C4.
Protocol B: Pd-Catalyzed C-O Coupling (C5-Selective)
Target: 5-(Benzyloxy)pyrimidine Scope: Essential for C5 halides where SNAr fails.
-
Reagents: 5-Bromopyrimidine (1.0 eq), Benzyl alcohol (1.2 eq), Pd2(dba)3 (2 mol%), tBuBrettPhos (4 mol%), Cs2CO3 (2.0 eq), Toluene.
-
Procedure:
-
Charge an oven-dried vial with Pd source, ligand, and base. Purge with N2.
-
Add toluene, aryl halide, and alcohol.
-
Heat to 90°C for 12 h.
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify.
-
-
Causality: tBuBrettPhos is chosen for its bulk, which prevents catalyst resting states and promotes the difficult reductive elimination of the C-O bond.
Protocol C: Mitsunobu Reaction
Target: (S)-2-((1-Phenylethyl)oxy)pyrimidine Scope: Coupling Pyrimidin-2-ol with (R)-1-Phenylethanol (Stereoinversion).
-
Reagents: Pyrimidin-2-ol (1.0 eq), (R)-1-Phenylethanol (1.0 eq), PPh3 (1.5 eq), DIAD (1.5 eq), THF.
-
Procedure:
-
Dissolve pyrimidinol, alcohol, and PPh3 in THF; cool to 0°C.
-
Add DIAD dropwise (Control exotherm).
-
Stir at RT for 12 h.
-
Purification: This is the bottleneck. Triturate with Et2O/Hexane to precipitate TPPO. Flash chromatography is mandatory to remove hydrazide byproducts.
-
-
Mechanism Check: The product will be the (S)-enantiomer. The pyrimidine attacks the activated alcohol from the backside.
References
-
Regioselectivity in SNAr
- Title: "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity."
- Source: StackExchange / Liter
-
URL:[Link]
-
Pd-Catalyzed C-O Coupling Efficiency
- Title: "Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-C
- Source: Organic Letters (ACS Public
-
URL:[Link]
-
Inverting Selectivity (C2 vs C4)
- Title: "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines." (Note: Analogous mechanism for C-O coupling using bulky ligands).
- Source: PMC / NIH.
-
URL:[Link]
-
Mitsunobu Protocol & Mechanism
- Title: "Mitsunobu reaction - Organic Synthesis: General Procedure."
- Source: Organic-Synthesis.com.
-
URL:[Link]
Sources
Head-to-head comparison of pyrimidine vs. purine scaffolds in kinase binding
Executive Summary: The Scaffold Hopping Dilemma
In kinase inhibitor discovery, the choice between a purine and a pyrimidine scaffold is rarely arbitrary; it is a strategic decision between biomimicry and modular optimization .
-
Purine scaffolds are "privileged" structures that naturally mimic Adenine (the 'A' in ATP), offering high intrinsic affinity but often suffering from promiscuity (poor selectivity) and complex intellectual property (IP) landscapes.
-
Pyrimidine scaffolds represent a "fragment-based" approach.[1][2] They retain the essential hinge-binding motif of purines but reduce molecular weight and lipophilicity, allowing for more precise vector exploration into the gatekeeper and solvent-front pockets to engineer selectivity.
This guide provides an objective, data-driven comparison to assist medicinal chemists in scaffold selection.
Structural Basis of Interaction: The Hinge Region
The human kinome contains ~518 kinases, all sharing a conserved ATP-binding cleft. The critical anchor point for Type I and Type I½ inhibitors is the hinge region , a flexible loop connecting the N- and C-terminal lobes.
The Purine Binding Mode (Natural Mimicry)
Purines typically bind via a tridentate or bidentate hydrogen bond network.
-
N1 (Acceptor): Interacts with the backbone NH of the hinge residue (GK+1).
-
N6-Amino (Donor): Interacts with the backbone Carbonyl of the hinge residue (GK-1).
-
N7/N3: Depending on the tautomer and orientation, these can form secondary water-mediated interactions.
The Pyrimidine Binding Mode (The Minimalist Anchor)
Pyrimidines, specifically 2,4-diaminopyrimidines or 4-aminopyrimidines , act as a "truncated purine."
-
N1 (Acceptor): Mimics the Purine N1.
-
C2/C4-Amino (Donor): Mimics the Purine N6.
-
Advantage: The removal of the imidazole ring (present in purine) eliminates "bulk" that might clash with variable residues in the back-cleft, while opening vectors (C5/C6 positions) to grow into the ribose pocket or solvent front.
Visualization: Hinge Interaction Logic
Figure 1: Comparative binding logic. Purines maximize contact with the ATP pocket (Blue), leading to high affinity but potential off-target effects. Pyrimidines (Red) anchor to the hinge but rely on modular substitutions to achieve specific selectivity (Green).
Head-to-Head Performance Metrics
The following data summarizes the general physicochemical and pharmacological trends observed when "scaffold hopping" from Purine to Pyrimidine.
| Metric | Purine Scaffold | Pyrimidine Scaffold | Verdict |
| Intrinsic Affinity | High. The fused bicyclic system provides significant van der Waals contact area. | Moderate. Often requires side-chains (e.g., phenyl rings) to match purine affinity. | Purine wins on raw potency per heavy atom. |
| Ligand Efficiency (LE) | Lower. The core is "heavy" (MW ~120). Harder to maintain LE > 0.3 if side chains are large. | Higher. The core is lighter (MW ~80). Allows addition of solubilizing groups without blowing up MW. | Pyrimidine is superior for optimization. |
| Selectivity Profile | Low (Promiscuous). Often hits CDK, GSK3, and CK1 due to conserved shape. | High (Tunable). Easier to avoid "clashes" with the Gatekeeper residue. | Pyrimidine is preferred for selective inhibitors. |
| Synthetic Tractability | Complex. Regioselectivity issues (N7 vs N9 alkylation) often require protecting groups. | High. Modular | Pyrimidine allows faster library generation. |
| Solubility (LogS) | Poor. Planar, rigid stacking leads to low aqueous solubility. | Moderate/Good. Lower planarity (if substituted) and lower aromatic carbon count help. | Pyrimidine offers better DMPK starting points. |
Experimental Protocol: Kinetic Selectivity Profiling
To objectively compare a purine vs. pyrimidine lead, you cannot rely on IC50 alone. You must measure Residence Time (
Protocol: Surface Plasmon Resonance (SPR) Kinetic Assay
Objective: Determine
Reagents:
-
Biotinylated Kinase Domain (Target)
-
CM5 Sensor Chip (Cytiva/Biacore)
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).
Step-by-Step Methodology:
-
Immobilization: Capture biotinylated kinase on a Streptavidin (SA) chip to a density of ~1000 RU. Critical: Use a low density to prevent mass transport limitation.
-
Compound Preparation: Prepare a 3-fold dilution series of the Purine and Pyrimidine analogs in 100% DMSO, then dilute 1:100 into Running Buffer (Final DMSO = 1%).
-
Injection Cycle:
-
Inject compound for 120s (Association phase).
-
Switch to buffer for 300s (Dissociation phase).
-
Flow rate: 30 µL/min.
-
-
Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.
-
Calculation:
-
Affinity:
-
Residence Time:
-
Self-Validation Check:
-
Include a reference channel (unmodified surface) to subtract bulk refractive index changes.
-
Include a positive control (e.g., Staurosporine) to verify surface activity. If
drops < 80% of theoretical, regenerate or replace the chip.
Workflow Visualization
Figure 2: Kinetic Profiling Workflow. This process isolates the kinetic contribution of the scaffold core, distinguishing between fast-on/fast-off binders (typical fragments) and optimized leads.
Strategic Recommendations
Choose a Purine Scaffold When:
-
Targeting "Atypical" Kinases: If the kinase has a unique ATP pocket where the ribose-binding region is critical for affinity (e.g., some lipid kinases).
-
Fragment Linking: If you are linking a hinge binder to a sugar mimic, the N9 position of purine provides a natural vector that mimics the ribose attachment point.
Choose a Pyrimidine Scaffold When:
-
Targeting the "Gatekeeper": Pyrimidines allow easy introduction of bulky groups at C5/C6 to target the gatekeeper residue (e.g., T790M in EGFR), which is a common mechanism of resistance.
-
Improving DMPK: If your lead series suffers from high LogP or poor metabolic stability, scaffold hopping to a pyrimidine often lowers lipophilicity and improves Ligand Efficiency (LE).
-
Patent Space: The purine IP space is densely populated. Pyrimidines offer more combinatorial variations (aminopyrimidines, anilinopyrimidines) to carve out novel IP.
References
-
Traxler, P., et al. (2013). "Protein kinase inhibitors: from discovery to therapeutics."[3] Journal of Medicinal Chemistry. Link (Foundational text on kinase scaffold design).
-
Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. Link (Review of selectivity profiles of purine vs. pyrimidine drugs).
-
Litalien, C., et al. (2025). "How protein kinase inhibitors bind to the hinge region of the target protein."[4][5] NIH/PubMed. Link (Detailed structural analysis of hinge hydrogen bonding patterns).
-
Copeland, R. A. (2016). "Kinetics of drug-target residence time." Nature Reviews Drug Discovery. Link (Authoritative source for the kinetic assay protocols described).
-
FDA Orange Book. "Approved Drug Products with Therapeutic Equivalence Evaluations." Link (Source for structural verification of approved inhibitors like Ibrutinib and Idelalisib).
Sources
- 1. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Pyrimidin-2-yloxy)benzonitrile
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 4-(Pyrimidin-2-yloxy)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind method selection and provide a comprehensive, step-by-step protocol for the validation of the most suitable analytical technique, grounded in scientific principles and regulatory expectations.
Introduction to 4-(Pyrimidin-2-yloxy)benzonitrile and the Imperative for Accurate Quantification
4-(Pyrimidin-2-yloxy)benzonitrile is a heterocyclic compound featuring a pyrimidine ring linked to a benzonitrile moiety via an ether bond. Its chemical structure, with aromatic and heteroaromatic rings, makes it a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and validated analytical methods are crucial for its quantification in various stages of drug development and manufacturing.
The selection of an appropriate analytical method is governed by the physicochemical properties of the analyte, the intended purpose of the analysis (e.g., routine quality control, stability testing, impurity profiling), and the required performance characteristics such as accuracy, precision, and sensitivity.
Comparative Analysis of Analytical Methodologies
Several analytical techniques can be employed for the quantification of organic molecules like 4-(Pyrimidin-2-yloxy)benzonitrile. The most common and applicable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture. For a molecule like 4-(Pyrimidin-2-yloxy)benzonitrile, which possesses chromophores (the pyrimidine and benzonitrile rings), HPLC coupled with an Ultraviolet (UV) detector is an excellent choice.[1]
-
Principle of HPLC-UV: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase). This mobile phase carries the sample through a column packed with a solid stationary phase. The separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. For non-polar to moderately polar compounds like our target molecule, Reversed-Phase HPLC (RP-HPLC) is typically used, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol).[2] After separation, the analyte passes through a UV detector, which measures the absorbance of light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the analyte in the sample.[3]
-
Causality of Choosing HPLC-UV: The presence of conjugated aromatic systems in 4-(Pyrimidin-2-yloxy)benzonitrile suggests strong UV absorbance, leading to high sensitivity with a UV detector. The compound's molecular weight and polarity are well-suited for RP-HPLC, which offers excellent resolution and reproducibility for pharmaceutical analysis.[4]
Gas Chromatography (GC)
GC is another powerful separation technique, but it is primarily suited for volatile or semi-volatile compounds that can be vaporized without decomposition.
-
Principle of GC: The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the analyte's partitioning between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column.
-
Applicability to 4-(Pyrimidin-2-yloxy)benzonitrile: While some benzonitrile derivatives can be analyzed by GC, the relatively high molecular weight and potential for thermal degradation of 4-(Pyrimidin-2-yloxy)benzonitrile make GC a less ideal choice compared to HPLC.[5][6] Derivatization could be employed to increase volatility, but this adds complexity and potential for analytical error.
Mass Spectrometry (MS)
MS is a powerful analytical technique that measures the mass-to-charge ratio of ions. It can be coupled with either HPLC (LC-MS) or GC (GC-MS) to provide highly sensitive and selective detection.
-
Principle of LC-MS/MS: After separation by HPLC, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can provide even greater selectivity and structural information by fragmenting the initial ions and analyzing the resulting fragment ions.[7]
-
Advantages for Quantification: LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV.[8] This is particularly advantageous for analyzing complex matrices or for detecting very low levels of the analyte. The high selectivity of MS can unequivocally identify the analyte, even in the presence of co-eluting impurities.[9]
Methodology Comparison Summary
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Liquid-solid partitioning with UV absorbance detection | Gas-liquid/solid partitioning with mass spectrometric detection | Liquid-solid partitioning with tandem mass spectrometric detection |
| Applicability to Analyte | Excellent | Moderate (potential for thermal degradation) | Excellent |
| Selectivity | Good | Very Good | Excellent |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL | ~0.1 - 5 ng/mL[8] |
| Linearity Range | Wide (typically 2-3 orders of magnitude) | Wide | Very Wide (can be up to 4-5 orders of magnitude)[8] |
| Precision (%RSD) | < 2% | < 5% | < 5-10% |
| Accuracy (% Recovery) | 98-102%[4] | 95-105% | 95-105%[9] |
| Cost & Complexity | Low to Moderate | Moderate to High | High |
| Typical Use Case | Routine QC, content uniformity, stability testing | Volatile impurity analysis | Bioanalysis, trace-level impurity quantification |
For the purpose of routine quality control and release testing of 4-(Pyrimidin-2-yloxy)benzonitrile as a raw material or intermediate, HPLC-UV offers the best balance of performance, cost-effectiveness, and ease of use. Therefore, the remainder of this guide will focus on the detailed validation of an HPLC-UV method.
Validation of an HPLC-UV Method for 4-(Pyrimidin-2-yloxy)benzonitrile
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[10] The following validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines.[11]
Experimental Workflow for Method Validation
Caption: Workflow for HPLC method validation.
Proposed HPLC Method Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the UV-active benzonitrile and pyrimidine moieties)
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
Validation Protocol
1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Causality of Experimental Choice: By injecting a blank (diluent), a placebo (if in a formulation), the analyte standard, and a sample solution, we can ensure that there are no interfering peaks at the retention time of 4-(Pyrimidin-2-yloxy)benzonitrile. Forced degradation studies (acid, base, oxidation, heat, light) are performed to show that the method can separate the main peak from any degradation products, proving its stability-indicating nature.
-
Procedure:
-
Inject the diluent to confirm no interfering peaks.
-
Prepare a standard solution of 4-(Pyrimidin-2-yloxy)benzonitrile and inject it to determine its retention time.
-
Subject a sample solution to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat at 80°C, UV light) for a defined period.
-
Inject the stressed samples and analyze the chromatograms for peak purity of the analyte and resolution from any degradation peaks.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. The peak purity index should be greater than 0.995. Resolution between the analyte peak and the closest eluting peak should be greater than 2.0.
2. Linearity and Range
-
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range.
-
Causality of Experimental Choice: A series of solutions with known concentrations are analyzed to establish the linear range. This is essential for accurate quantification of the analyte in samples of unknown concentration. The range is chosen to encompass the expected working concentration.
-
Procedure:
-
Prepare a stock solution of 4-(Pyrimidin-2-yloxy)benzonitrile.
-
From the stock solution, prepare at least five calibration standards at different concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Causality of Experimental Choice: Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix. This demonstrates that the method can accurately quantify the analyte without bias from the matrix.
-
Procedure:
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Causality of Experimental Choice: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). This ensures the method is reliable and reproducible under various laboratory conditions.
-
Procedure:
-
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Causality of Experimental Choice: LOD and LOQ are important for the analysis of impurities or for the quantification of the analyte at very low concentrations. They are typically determined based on the signal-to-noise ratio of the chromatogram.
-
Procedure:
-
Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, calculate LOD and LOQ from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy (recovery within 80-120%).
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Causality of Experimental Choice: This provides an indication of the method's reliability during normal usage. By intentionally varying parameters like mobile phase composition, pH, flow rate, and column temperature, we can identify critical parameters that need to be carefully controlled.[11]
-
Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Column temperature (± 5 °C)
-
-
Analyze a sample under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations.
System Suitability
Before each validation run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
-
Procedure: Inject a standard solution five times.
-
Acceptance Criteria:
-
%RSD of peak area ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
Logical Relationship of Validation Parameters
Sources
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Small Molecule Actives Identification and Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. intuitionlabs.ai [intuitionlabs.ai]
Bridging the Divide: A Comparative Guide to Correlating In Vitro and In Vivo Data for Pyrimidine-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents used to combat cancer, viral infections, and other diseases.[1][2][3] These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids essential for cell proliferation.[4] However, the journey from a promising hit in a cell-based assay to an effective in vivo therapeutic is fraught with challenges. A frequent and critical failure point is the poor correlation between in vitro potency and in vivo efficacy.
This guide provides a comprehensive framework for systematically evaluating pyrimidine-based drug candidates, establishing a robust in vitro-in vivo correlation (IVIVC), and making informed decisions for preclinical development. We will move beyond simplistic protocols to explore the causal relationships behind experimental choices, ensuring a self-validating and data-driven approach.
The Unique Challenge of Pyrimidine Analogs: The Prodrug Paradigm
A fundamental concept that must be grasped is that most pyrimidine nucleoside analogs are prodrugs.[5][6] They require active transport into the cell and subsequent intracellular phosphorylation by cellular kinases to their active mono-, di-, and triphosphate forms.[5][6][7][8] These activated nucleotides are the actual pharmacologically active agents that inhibit enzymes or are incorporated into DNA/RNA.[6]
This intracellular activation creates a significant disconnect between the drug concentration measured in plasma and the concentration of the active species at the target site within the cell.[5][6] Consequently, a linear relationship between plasma concentration and therapeutic effect is rarely observed, making traditional IVIVC models challenging to apply.[5] Our focus, therefore, must be on a holistic correlation of in vitro mechanistic data and in vivo pharmacokinetic/pharmacodynamic (PK/PD) outcomes.
Caption: General metabolic activation pathway of pyrimidine nucleoside analogs.
Part 1: Foundational In Vitro Assessment
The goal of in vitro testing is twofold: to establish the baseline potency and mechanism of action of the candidates and to identify potential liabilities that would preclude in vivo success.
Core Efficacy and Mechanistic Assays
A panel of cancer cell lines relevant to the intended therapeutic indication should be used. For pyrimidine derivatives, common lines include those from breast (MCF-7), lung (A549), colon (HCT-116, SW480), liver (HepG2), and prostate (PC3) cancers.[2][9][10][11][12]
1. Cytotoxicity Assessment (MTT/MTS Assay)
This initial screen determines the concentration at which a drug candidate inhibits cell proliferation. It provides the IC50 (half-maximal inhibitory concentration), a primary metric for potency.
-
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine candidates. Replace the culture medium with medium containing the compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis and Cell Cycle Analysis
To ensure the observed cytotoxicity is due to a desired mechanism (programmed cell death) rather than non-specific toxicity, apoptosis and cell cycle assays are crucial.
-
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Treatment: Treat cells with the drug candidate at 1x and 5x its IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-apoptotic.
-
In Vitro ADME & Physicochemical Profiling
Many potent compounds fail in vivo due to poor drug-like properties. Early assessment is critical.
-
Solubility: Poor aqueous solubility is a major hurdle for bioavailability.[1][13] Solubility should be assessed in physiologically relevant buffers (e.g., PBS at pH 7.4).[14]
-
Permeability: The ability to cross the intestinal barrier (for oral drugs) and cell membranes is essential. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screen for passive diffusion.
-
Metabolic Stability: The rate at which a compound is metabolized, primarily by the liver, determines its half-life.[15]
-
Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, the pyrimidine candidate, and a buffer.
-
Initiation: Start the reaction by adding a NADPH-regenerating system.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance.
-
-
Comparative In Vitro Data Summary
All in vitro data should be compiled to allow for direct comparison and ranking of candidates.
| Candidate | Target Cell Line (MCF-7) IC50 (nM)[2] | Apoptosis Induction (% at 1x IC50) | Metabolic t½ (min, HLM) | Aqueous Solubility (µg/mL) |
| PY-01 | 50 | 65% | >60 | 150 |
| PY-02 | 15 | 72% | 10 | 25 |
| PY-03 | 250 | 30% | >60 | 5 |
| PY-04 | 5 | 5% (Necrotic) | 45 | 200 |
Analysis:
-
PY-01: Good balance of potency, mechanism, stability, and solubility. A strong candidate to move forward.
-
PY-02: Highly potent but metabolically unstable. Likely to have poor in vivo exposure.
-
PY-03: Weak potency and very poor solubility. A low-priority candidate.
-
PY-04: Potent, but induces necrosis, suggesting a non-specific toxic effect. High risk.
Part 2: In Vivo Evaluation in Relevant Animal Models
In vivo studies are designed to understand how the drug behaves in a complex biological system, assessing its pharmacokinetics, efficacy, and safety.
Selection of Animal Models
Rodent models, particularly mice, are standard for preclinical anticancer drug testing due to their genetic tractability and physiological similarities to humans.[16]
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice.[17]
-
Subcutaneous Xenografts: Cells are injected under the skin. These models are easy to establish and monitor but may not reflect the true tumor microenvironment.[17][18]
-
Orthotopic Xenografts: Cells are implanted in the corresponding organ (e.g., breast cancer cells into the mammary fat pad). These are more clinically relevant but technically more demanding.
-
Patient-Derived Xenografts (PDXs): Tumor fragments from a patient are directly implanted into mice. These models better preserve the heterogeneity of the original tumor.[17]
-
Caption: A streamlined workflow for in vivo evaluation of a drug candidate.
Key In Vivo Experimental Protocols
1. Pharmacokinetics (PK) Study
This study measures how the body absorbs, distributes, metabolizes, and excretes the drug.
-
Protocol: Mouse PK Study
-
Animal Groups: Use healthy mice (e.g., BALB/c), typically 3 per time point. Include one group for intravenous (IV) administration and one for oral (PO) gavage.
-
Dosing: Administer a single dose of the pyrimidine candidate (e.g., 5 mg/kg IV, 20 mg/kg PO).
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood to obtain plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.
-
Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters (AUC, Cmax, Tmax, t½, and oral bioavailability %F).
-
2. Efficacy (Pharmacodynamics) Study
This study assesses the drug's ability to inhibit tumor growth.
-
Protocol: Subcutaneous Xenograft Efficacy Study
-
Tumor Implantation: Inject human cancer cells (e.g., 5 million MCF-7 cells) subcutaneously into the flank of immunodeficient mice (e.g., NSG or Nude).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, PY-01 at 20 mg/kg, Positive control drug).
-
Treatment: Administer treatment daily via the intended clinical route (e.g., oral gavage) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI). Tumors may be excised for biomarker analysis (e.g., IHC for apoptosis markers).
-
Comparative In Vivo Data Summary
| Candidate | Route | Dose (mg/kg) | Plasma AUC (ng·h/mL) | Oral Bioavailability (%F) | % TGI (at Day 21) | Body Weight Change |
| PY-01 | PO | 20 | 2500 | 45% | 68% | -2% |
| PY-02 | PO | 20 | 150 | 5% | 15% | -1% |
Analysis:
-
PY-01: Demonstrates good oral bioavailability and significant tumor growth inhibition with minimal toxicity, validating the in vitro profile.
-
PY-02: Poor bioavailability, likely due to the rapid metabolism observed in vitro, leads to low exposure and poor efficacy. This confirms the in vitro liability.
Part 3: The Synthesis - Correlating In Vitro and In Vivo Data
Establishing a predictive IVIVC for pyrimidine-based anticancer agents is not about a simple mathematical model but about building a logical, self-validating framework. The correlation is built on a convergence of evidence.
Key Barriers to Successful Correlation
Understanding why in vitro and in vivo results diverge is key to building a better predictive model.
-
The Metabolic Barrier: As demonstrated with PY-02, rapid inactivation by the liver can prevent the drug from reaching the tumor at sufficient concentrations, regardless of its in vitro potency.[15]
-
The Permeability Barrier: Solid tumors often have poor vascularization and high interstitial pressure, which can prevent even drugs with good plasma exposure from penetrating the tumor tissue effectively.[15]
-
The Intracellular PK Barrier: The efficiency of cellular uptake and subsequent phosphorylation to the active form can vary dramatically between cell lines and in vivo tumors, creating a disconnect between extracellular drug levels and intracellular active nucleotide concentrations.[5][6]
-
The Model Barrier: A 2D monolayer of cells cannot replicate the complex 3D architecture, cell-cell interactions, and hypoxia of an in vivo tumor, which can significantly alter drug response.[18]
Caption: A decision-making framework for correlating in vitro and in vivo data.
Conclusion and Future Perspectives
A strong in vitro-in vivo correlation for pyrimidine-based drug candidates is not achieved through a single experiment but by building a consistent, logical narrative across a series of assays. The process is a funnel: beginning with broad in vitro screening for potency and mechanism, followed by filtering based on essential ADME and physicochemical properties, and culminating in targeted in vivo studies to validate efficacy and safety.
The key is to use the in vitro data to ask the right questions and design definitive in vivo experiments. An in vitro potent but metabolically unstable compound should be expected to fail in vivo due to low exposure. A compound that causes necrosis in vitro may show toxicity in vivo. Conversely, a candidate with a balanced profile of potency, clean mechanism, and good drug-like properties, like PY-01, has a much higher probability of translating its in vitro promise into in vivo success.
Future advancements, particularly the increasing use of 3D in vitro models like spheroids and patient-derived organoids, promise to bridge the gap between 2D cell culture and animal models more effectively.[17] These systems better recapitulate the tumor microenvironment and may provide a more accurate in vitro prediction of in vivo response, further strengthening the power of this correlative framework.
References
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC. (2020-10-16). National Center for Biotechnology Information. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2025-10-17). ResearchGate. [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development - PMC. National Center for Biotechnology Information. [Link]
-
Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. Journal of Pharmaceutical Sciences. [Link]
-
Anticancer Potential of Novel Pyrimidine Analogs: Recent Updates. (2024-02-28). Medwin Publishers. [Link]
-
Pyrimidine nucleoside analogs in cancer treatment. Scilit. [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC. National Center for Biotechnology Information. [Link]
-
How is in vitro–in vivo correlation (IVIVC) established?. (2025-05-29). Patsnap Synapse. [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies | ACS Omega. (2023-12-01). ACS Publications. [Link]
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020-10-16). ResearchGate. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023-02-28). Royal Society of Chemistry. [Link]
-
USFDA-approved drugs with anticancer potential derived from pyrimidine... (2024-02-28). ResearchGate. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC. National Center for Biotechnology Information. [Link]
-
Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC. National Center for Biotechnology Information. [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025-07-15). American Association of Pharmaceutical Scientists. [Link]
-
In vitro-in vivo correlations: General concepts, methodologies and regulatory applications. (2025-08-07). Taylor & Francis Online. [Link]
-
Intracellular metabolism of pyrimidine anticancer drugs. ResearchGate. [Link]
-
Correlation Between In Vitro and In Vivo Screens | Request PDF. ResearchGate. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018-09-14). MedCrave online. [Link]
-
A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024-12-03). Revista Electronica de Veterinaria. [Link]
-
Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI. [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC. National Center for Biotechnology Information. [Link]
-
In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A. (2021-07-09). YouTube. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 4. Pyrimidine nucleoside analogs in cancer treatment | Scilit [scilit.com]
- 5. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Potential of Novel Pyrimidine Analogs: Recent Updates | Medicinal & Analytical Chemistry International Journal [medwinpublisher.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment [mdpi.com]
- 18. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
